FMDP
Description
N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid has been reported in Trypanosoma brucei with data available.
inhibits glucosamine synthetase in E coli; structure given in first source; RN given refers to (S-(E)-isomer)
Properties
CAS No. |
96920-07-9 |
|---|---|
Molecular Formula |
C8H12N2O5 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O5/c1-15-7(12)3-2-6(11)10-4-5(9)8(13)14/h2-3,5H,4,9H2,1H3,(H,10,11)(H,13,14)/b3-2+/t5-/m0/s1 |
InChI Key |
IXTGTEFAVXEHRV-HRJJCQLASA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
COC(=O)C=CC(=O)NCC(C(=O)[O-])[NH3+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FMDP N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid, R-(E)-isomer N(3)-(4-methoxyfumaroyl)-L-2,3-diaminopropionic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of N-Formylated Peptides, Focusing on fMLP
A note on the nomenclature: The acronym "FMDP" is ambiguous in scientific literature. It can refer to a glucosamine-6-phosphate synthase inhibitor[1]. However, the context of the expanded search query "N-formyl-l-methionyl-l-aspartyl-l-phenylalanine" suggests an interest in N-formylated peptides. The most extensively studied compound in this class is N-formyl-methionyl-leucyl-phenylalanine, commonly abbreviated as fMLP or fMLF[2]. This guide will primarily focus on the well-documented mechanism of action of fMLP as a representative of N-formylated peptides that act as potent chemoattractants and modulators of the innate immune system.
Introduction to N-Formylated Peptides and fMLP
N-formylated peptides are a class of molecules that are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). These peptides are typically initiated with N-formylmethionine, a characteristic feature of protein synthesis in bacteria[3]. When released from bacteria or from damaged mitochondria, which share an evolutionary lineage with bacteria, these peptides act as powerful chemoattractants, recruiting phagocytic leukocytes such as neutrophils and macrophages to sites of infection or injury[2]. The prototypical and most studied of these peptides is N-formyl-methionyl-leucyl-phenylalanine (fMLP)[2].
Core Mechanism of Action: Receptor Binding and Signal Transduction
The biological effects of fMLP are mediated through its interaction with a specific family of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs)[3]. In humans, there are three identified members of this family: FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3. fMLP is a potent agonist primarily for FPR1 and to a lesser extent for FPR2[3].
The binding of fMLP to its receptors, predominantly FPR1 on neutrophils, initiates a cascade of intracellular signaling events. This process is mediated by the activation of a heterotrimeric G protein, specifically of the Gi family, which is sensitive to pertussis toxin[4].
The key signaling pathways activated by fMLP are summarized below:
-
Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG and calcium together activate PKC, which phosphorylates a variety of downstream targets, leading to cellular responses.
-
Phosphoinositide 3-Kinase (PI3K) Pathway: fMLP binding also activates PI3K, which is crucial for chemotaxis and the production of reactive oxygen species (ROS).
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The signaling cascade also involves the activation of MAPK pathways, including ERK, JNK, and p38, which are involved in gene expression and cytokine production.
Cellular and Physiological Responses to fMLP
The activation of these signaling pathways by fMLP culminates in a range of cellular and physiological responses that are central to the inflammatory process:
-
Chemotaxis: Neutrophils and other leukocytes migrate up a concentration gradient of fMLP towards the source of the peptide, a process critical for their recruitment to sites of infection.
-
Degranulation: fMLP induces the release of the contents of intracellular granules from neutrophils, which contain a variety of antimicrobial proteins and proteases.
-
Oxidative Burst: fMLP stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. These ROS are highly microbicidal.
-
Cytokine and Chemokine Production: fMLP can induce the expression and secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in human peripheral blood mononuclear cells (PBMCs)[4].
-
Increased Vascular Permeability: fMLP can increase mucosal permeability, which may play a role in the pathogenesis of inflammatory conditions such as inflammatory bowel disease[5].
-
Smooth Muscle Contraction: fMLP has been shown to be a potent constrictor of human coronary arteries, an effect mediated by the production of cyclooxygenase products like prostaglandins (B1171923) and thromboxane[6].
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| fMLP Concentration for Cytokine Induction | 20 µM to 1100 µM | Human PBMC | [4] |
| Vasoconstriction | Potent and efficacious | Human coronary artery strips | [6] |
Experimental Protocols
5.1. Cytokine Induction in Human PBMCs
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: PBMCs are stimulated with varying concentrations of fMLP (e.g., 20 µM to 1100 µM) for a specified period.
-
Cytokine Measurement: The concentrations of secreted cytokines (IL-1α, IL-1β, IL-6) in the cell culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: To determine if fMLP induces cytokine gene expression, RNA is extracted from the stimulated PBMCs, and Northern blot analysis or RT-qPCR is performed for IL-1α, IL-1β, and IL-6 mRNA.
-
Inhibition Studies: To investigate the involvement of Gi proteins, cells are pretreated with pertussis toxin before fMLP stimulation, and the effects on cytokine secretion and gene expression are assessed[4].
5.2. Vasoconstriction of Human Coronary Arteries
-
Tissue Preparation: Rings or strips of human coronary arteries are obtained, for example, during heart transplantation procedures.
-
Experimental Setup: The arterial preparations are mounted in organ baths containing a physiological salt solution, gassed with a mixture of oxygen and carbon dioxide, and maintained at a constant temperature.
-
Contraction Measurement: The isometric tension of the arterial strips is recorded.
-
Drug Application: fMLP is added to the organ bath in a cumulative or non-cumulative manner to generate concentration-response curves.
-
Inhibitor Studies: To elucidate the mechanism of contraction, experiments are repeated in the presence of various inhibitors, such as cyclooxygenase inhibitors (aspirin, indomethacin), histamine (B1213489) H1-antagonists (diphenhydramine), or leukotriene antagonists (FPL 55712)[6].
-
Prostanoid Measurement: The release of prostaglandins (PGF2α, PGD2) and thromboxane (B8750289) B2 from the arterial rings into the bath solution is measured following fMLP stimulation[6].
Signaling Pathway and Experimental Workflow Diagrams
Caption: fMLP signaling pathway in leukocytes.
Caption: Workflow for studying fMLP-induced cytokine production.
Conclusion
The N-formylated peptide fMLP is a powerful tool for studying the mechanisms of innate immunity and inflammation. Its interaction with formyl peptide receptors on leukocytes triggers a complex network of intracellular signaling pathways, leading to a robust pro-inflammatory response. Understanding the intricacies of the fMLP mechanism of action is crucial for the development of therapeutic strategies that target the inflammatory cascade in various diseases. The detailed experimental protocols and signaling diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate this important class of molecules.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 4. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemotactic peptide N-formyl methionyl-leucyl-phenylalanine increases mucosal permeability in the distal ileum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotactic peptide FMLP contracts human coronary arteries via cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to FMDP as a Glucosamine-6-Phosphate Synthase Inhibitor
Executive Summary
Glucosamine-6-phosphate synthase (GlcN-6-P synthase, EC 2.6.1.16) is a crucial enzyme that catalyzes the first and rate-limiting step in the hexosamine biosynthesis pathway (HBP). This pathway is essential for the synthesis of amino sugar-containing macromolecules, including peptidoglycan in bacteria and chitin (B13524) in fungi.[1][2][3] Consequently, GlcN-6-P synthase is a highly attractive target for the development of novel antimicrobial agents.[1][4][5] N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (this compound) is a potent and selective irreversible inhibitor of this enzyme.[6][7][8] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory kinetics, relevant experimental protocols, and its potential in drug development.
Introduction to Glucosamine-6-Phosphate Synthase
GlcN-6-P synthase is a ubiquitous glutamine amidotransferase that converts D-fructose-6-phosphate (Fru-6-P) and L-glutamine into D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[1][4][9] The enzyme is composed of two distinct catalytic domains:
-
N-terminal Glutaminase (GAH) Domain: This domain is responsible for hydrolyzing L-glutamine to L-glutamate and ammonia.[2][4][9]
-
C-terminal Isomerase (ISOM) Domain: This domain binds Fru-6-P and utilizes the ammonia, channeled from the GAH domain, to synthesize GlcN-6-P.[2][4][9]
The product, GlcN-6-P, is a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for essential structural polymers in microbes.[1][10][11] Given that the HBP is critical for the viability of many pathogens and its deletion is lethal, GlcN-6-P synthase represents a prime target for antimicrobial intervention.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glucosamine 6-phosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. | Semantic Scholar [semanticscholar.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Highlights of glucosamine-6P synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Impact of "FMDP": A Clarification of a Multifaceted Acronym
A comprehensive analysis of scientific literature reveals that the acronym "FMDP" is not uniquely assigned to a single molecular entity, leading to ambiguity in determining its core effects on metabolic pathways. Our investigation points to several potential candidates, each with distinct mechanisms of action and metabolic consequences. This technical guide aims to delineate the known metabolic effects of these potential "this compound" entities to provide clarity for researchers, scientists, and drug development professionals.
The inquiry into the metabolic effects of "this compound" necessitates a careful disambiguation of this acronym. Extensive searches have identified three primary interpretations in the scientific domain: FdUMP[1] , a novel antineoplastic agent; Fingolimod (B1672674) (FTY720) , an immunomodulatory drug; and Fluorinated Mesoporous Silica (B1680970) Nanoparticles , a drug delivery system. To address the user's query with scientific rigor, we present the available data for each of these entities.
FdUMP[1]: An Inhibitor of Nucleotide Synthesis with Indirect Metabolic Consequences
FdUMP[1] is a multimeric prodrug of 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), a potent inhibitor of thymidylate synthase (TS).[1][2][3][4] The primary mechanism of action of FdUMP[1] is the disruption of de novo thymidylate synthesis, a critical step in DNA replication and repair. This targeted inhibition has profound implications for cellular metabolism, particularly pathways that supply precursors for nucleotide biosynthesis.
Effects on the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[5][6][7] Its primary functions include the production of NADPH for reductive biosynthesis and antioxidant defense, and the generation of ribose-5-phosphate (B1218738) (R5P), a crucial precursor for nucleotide synthesis.[5][6][7]
Logical Relationship: FdUMP[1] and the Pentose Phosphate Pathway
Caption: FdUMP[1] inhibits thymidylate synthase, impacting dNTP synthesis which is reliant on the PPP.
Fingolimod (FTY720): An Immunomodulator with Significant Impact on Lipid Metabolism
Fingolimod, also known as FTY720, is an immunomodulating drug primarily used in the treatment of multiple sclerosis.[8][9][10][11][12][13] It is a sphingosine-1-phosphate (S1P) receptor modulator.[8][9][10][11][12][13] Recent studies have revealed that Fingolimod also exerts considerable influence on lipid metabolism, particularly in the context of fatty liver disease and cholesterol homeostasis.[14][15][16]
Effects on Fatty Acid Metabolism
Research has demonstrated that Fingolimod can ameliorate hepatic steatosis (fatty liver) by reducing the expression of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[14] This effect is noteworthy as it appears to be independent of SREBP-1c, a major transcriptional regulator of FASN.[14] The proposed mechanism involves the accumulation of the phosphorylated form of Fingolimod in the liver, leading to increased histone H3K9 acetylation.[14]
Furthermore, Fingolimod has been shown to reduce the accumulation of various sphingolipids, including ceramides (B1148491) and sphingomyelins.[14] In macrophages, Fingolimod treatment has been observed to decrease lipid droplet formation and upregulate the expression of ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[17]
Signaling Pathway: Fingolimod's Effect on Fatty Acid Synthase Expression
Caption: Fingolimod-P inhibits HDACs, altering FASN expression and reducing hepatic steatosis.
Quantitative Data on Fingolimod's Metabolic Effects
| Parameter | Organism/Cell Type | Treatment | Result | Reference |
| Glucose Tolerance | DIAMOND mice | Oral Fingolimod | Improved | [14] |
| Liver Triglycerides | DIAMOND mice | Oral Fingolimod | Reduced | [14] |
| Hepatic Ceramides (C16:0, C24:1) | DIAMOND mice | Oral Fingolimod | Reduced | [14] |
| Hepatic Sphingomyelin (C16:0, C24:1) | DIAMOND mice | Oral Fingolimod | Reduced | [14] |
| Fatty Acid Synthase (FASN) Expression | DIAMOND mice | Oral Fingolimod | Decreased | [14] |
| Histone H3K9 Acetylation | DIAMOND mice | Oral Fingolimod | Markedly Increased | [14] |
| Lipid Droplet Formation | J774 mouse macrophages | Fingolimod | Reduced | [17] |
| ABCA1 Expression | J774 mouse macrophages | Fingolimod | Increased | [17] |
Experimental Protocols
Animal Model for Nonalcoholic Fatty Liver Disease (NAFLD): The effects of Fingolimod on hepatic steatosis were investigated in a diet-induced animal model of NAFLD (DIAMOND) that mimics human disease progression. Male mice were fed a high-fat diet and sugar water to induce NAFLD. Fingolimod was administered orally, and its effects on glucose tolerance, liver triglycerides, and the expression of lipogenic enzymes were assessed.[14]
Macrophage Lipid Accumulation Assay: J774 mouse macrophages were used to study the effects of Fingolimod on lipid accumulation. Cells were treated with various concentrations of Fingolimod, and lipid droplet formation was visualized. The expression of ABCA1, a key protein in cholesterol efflux, was measured at both the mRNA and protein levels using RT-qPCR and Western blot analysis, respectively.[17]
Fluorinated Mesoporous Silica Nanoparticles (FMSNs): A Vehicle, Not a Metabolically Active Compound
The third potential interpretation of "this compound" is "Fluorinated Mesoporous Drug Particles," more commonly referred to as Fluorinated Mesoporous Silica Nanoparticles (FMSNs). These are not drugs themselves but rather sophisticated drug delivery systems and imaging agents.[18][19][20][21][22]
FMSNs are engineered to encapsulate and deliver therapeutic agents, such as the anticancer drug 5-fluorouracil, to target sites within the body.[19][20] Their metabolic effects are therefore not intrinsic but are determined by the cargo they carry. The fluorination of these nanoparticles primarily serves as a tracer for 19F magnetic resonance imaging (MRI), allowing for the non-invasive tracking of the drug carrier's biodistribution.[18][21][22]
Workflow: FMSNs in Drug Delivery and Imaging
Caption: FMSNs are loaded with a drug, delivered to a target, and can be tracked via 19F MRI.
Conclusion and a Request for Clarification
The acronym "this compound" is ambiguous and corresponds to at least three distinct entities with vastly different biological activities. FdUMP[1] is an anticancer agent that primarily disrupts nucleotide synthesis, with downstream effects on the pentose phosphate pathway. Fingolimod (FTY720) is an immunomodulator with significant, direct effects on fatty acid and sphingolipid metabolism. Fluorinated Mesoporous Silica Nanoparticles are drug delivery vehicles whose metabolic impact is dependent on their payload.
Due to this ambiguity, a single, unified technical guide on the "core" metabolic effects of "this compound" cannot be provided with scientific accuracy. We kindly request that the user provide a more specific name or context for the "this compound" of interest. With a clear identification of the compound, a comprehensive and accurate technical guide detailing its effects on metabolic pathways, including quantitative data, experimental protocols, and detailed pathway visualizations, can be developed.
References
- 1. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel polypyrimidine antitumor agent FdUMP[10] induces thymineless death with topoisomerase I-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased cytotoxicity and decreased in vivo toxicity of FdUMP[10] relative to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Khan Academy [khanacademy.org]
- 8. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets of FTY720 (fingolimod) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FTY720/fingolimod decreases hepatic steatosis and expression of fatty acid synthase in diet-induced nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FTY720/fingolimod increases NPC1 and NPC2 expression and reduces cholesterol and sphingolipid accumulation in Niemann-Pick type C mutant fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Erratum: FTY720/fingolimod decreases hepatic steatosis and expression of fatty acid synthase in diet-induced nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FTY720 Reduces Lipid Accumulation by Upregulating ABCA1 through Liver X Receptor and Sphingosine Kinase 2 Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mesoporous silica nanoparticles for 19F magnetic resonance imaging, fluorescence imaging, and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymeric Mesoporous Silica Nanoparticles for Enhanced Delivery of 5-Fluorouracil In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface engineered mesoporous silica carriers for the controlled delivery of anticancer drug 5-fluorouracil: Computational approach for the drug-carrier interactions using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mesoporous silica nanoparticles for 19F magnetic resonance imaging, fluorescence imaging, and drug delivery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. orbi.umons.ac.be [orbi.umons.ac.be]
An In-depth Technical Guide on Early-Stage Research of Novel Antiviral Compounds Targeting Foot-and-Mouth Disease Virus
Disclaimer: The acronym "FMDP compound" is not standard in publicly available scientific literature. This guide is based on the interpretation that the query refers to early-stage research on compounds related to Foot-and-Mouth Disease (FMD), a significant area of antiviral drug development. Specifically, this document focuses on the pre-clinical research of 2-amino-4-arylthiazole derivatives as potent inhibitors of the FMD virus (FMDV).
This whitepaper provides a comprehensive overview for researchers, scientists, and drug development professionals on the core findings, experimental methodologies, and relevant biological pathways associated with these novel compounds.
Introduction to FMDV and the Need for Novel Inhibitors
Foot-and-mouth disease (FMD) is a highly contagious viral disease affecting cloven-hoofed animals, causing significant economic losses worldwide. The causative agent, FMD virus (FMDV), is a positive-sense RNA virus.[1] A key target for antiviral intervention is the viral RNA-dependent RNA polymerase, known as 3D polymerase (3Dpol), which is essential for the replication of the viral genome.[1][2] The development of potent and specific 3Dpol inhibitors is a primary objective in the discovery of new anti-FMDV therapeutics.
Quantitative Data Summary: In-Vitro Efficacy of 2-Amino-4-Arylthiazole Derivatives
Early-stage research has identified several 2-amino-4-arylthiazole derivatives with significant inhibitory activity against FMDV 3Dpol and viral replication in cell-based assays. The following table summarizes the key quantitative data for the most promising compounds from this class, comparing their efficacy to the reference antiviral agent, Ribavirin.
| Compound ID | Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line | FMDV Strain |
| 20i | FMDV 3Dpol | Functional Inhibition | 0.39 | - | - | - |
| 24a | FMDV | Antiviral Activity | - | 13.09 | IBRS-2 | O/SKR/2010 |
| Ribavirin | FMDV | Antiviral Activity | - | 1367 | IBRS-2 | O/SKR/2010 |
| T1105 | FMDV | Antiviral Activity | - | 347 | IBRS-2 | O/SKR/2010 |
Table 1: Summary of in-vitro efficacy data for lead 2-amino-4-arylthiazole compounds and controls against FMDV. Data sourced from studies on FMDV 3D polymerase inhibitors.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of early-stage research. The following sections outline the key experimental protocols used in the evaluation of 2-amino-4-arylthiazole derivatives.
Synthesis of 2-Amino-4-Arylthiazole Derivatives
The general synthetic route for 2-amino-4-arylthiazole derivatives involves the reaction of a substituted acetophenone (B1666503) with thiourea (B124793) in the presence of a halogen, typically iodine.[3]
General Procedure:
-
A mixture of the appropriately substituted aryl ketone, thiourea, and iodine is prepared.[3]
-
The reaction mixture is heated, often under reflux conditions, in a suitable solvent such as ethanol.[4]
-
Upon completion of the reaction, the mixture is cooled, and the solid product is collected.
-
Purification is typically achieved through recrystallization from an appropriate solvent to yield the final 2-amino-4-arylthiazole compound.[3]
FMDV 3Dpol Inhibition Assay
The inhibitory activity of the synthesized compounds against the FMDV 3D polymerase is a critical measure of their target engagement. A common method is a cell-based minigenome assay.[2][5]
Protocol Outline:
-
HEK-293T or BHK-21 cells are cultured in 96-well plates.[2]
-
Cells are co-transfected with a plasmid encoding the FMDV minigenome (e.g., expressing a reporter like GFP) and helper plasmids that provide the viral polymerase and other necessary replication proteins in trans.[2]
-
Following transfection, the cells are treated with varying concentrations of the test compounds.[2]
-
After an incubation period, the expression of the reporter gene (e.g., GFP) is quantified, which is directly proportional to the activity of the 3Dpol.[6]
-
The 50% inhibitory concentration (IC50) is calculated by plotting the reduction in reporter signal against the compound concentration.[2][7]
In-Vitro Antiviral Activity Assay (CPE Reduction Assay)
The overall antiviral efficacy is determined by assessing the ability of the compounds to protect cells from the cytopathic effect (CPE) induced by FMDV infection.[8]
Protocol Outline:
-
IBRS-2 cells are seeded in 96-well plates and grown to confluency.[9]
-
The cells are then infected with a known titer of FMDV (e.g., O/SKR/2010 strain).[1]
-
After a brief viral adsorption period, the inoculum is removed, and media containing serial dilutions of the test compounds is added.[9]
-
The plates are incubated for a period sufficient to observe significant CPE in the untreated virus control wells (typically 48-72 hours).[9]
-
Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures mitochondrial activity in living cells.[9][10]
-
The 50% effective concentration (EC50), the concentration at which 50% of the cells are protected from viral CPE, is determined through regression analysis.[9]
Visualized Workflows and Pathways
To further elucidate the processes and mechanisms discussed, the following diagrams are provided.
Experimental Workflow for Antiviral Compound Screening
Caption: Workflow for discovery of FMDV inhibitors.
Alternative Interpretations of "this compound" and Associated Pathways
Given the ambiguity of "this compound," this section provides information on other potential research topics that align with the user's query.
FRMPD1 and the Hippo Signaling Pathway
FRMPD1 (FERM and PDZ domain containing 1) is a protein that has been shown to act as a tumor suppressor in lung cancer by activating the Hippo signaling pathway.[11][12] This pathway is crucial for controlling organ size by regulating cell proliferation and apoptosis.[13]
Caption: FRMPD1 activates the Hippo signaling pathway.[11][12]
Fingolimod (FTY720) and the S1P Receptor Pathway
Fingolimod is an immunomodulating drug that is a sphingosine-1-phosphate (S1P) receptor modulator.[14] It is phosphorylated in vivo to fingolimod-phosphate, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[15]
References
- 1. Synthesis and in-vitro evaluation of 2-amino-4-arylthiazole as inhibitor of 3D polymerase against foot-and-mouth disease (FMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Nucleoside Inhibitors Decrease Foot-and-Mouth Disease Virus Replication by Blocking the Viral 3Dpol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FRMPD1 activates the Hippo pathway via interaction with WWC3 to suppress the proliferation and invasiveness of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FRMPD1 activates the Hippo pathway via interaction with WWC3 to suppress the proliferation and invasiveness of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of FMDP
This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of FMDP (Fluoromethyldesoxy-phenyl-arabinofuranosyl-pyrimidine), a novel investigational inhibitor of Thymidylate Synthase (TS). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific and technical aspects of this compound's development.
Introduction: The Rationale for a Novel Thymidylate Synthase Inhibitor
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. As such, TS has long been a key target for cancer chemotherapy.[1] Existing TS inhibitors, while effective, are often associated with significant toxicity and the development of resistance.[2] This has driven the search for new generations of TS inhibitors with improved efficacy, better safety profiles, and novel mechanisms of action to overcome resistance.
This compound emerged from a targeted drug discovery program aimed at identifying novel non-classical antifolates with potent and selective inhibitory activity against human TS. The design of this compound incorporates a unique fluorinated sugar moiety intended to enhance binding affinity and cellular uptake, and a phenyl-pyrimidine core designed for optimal interaction with the enzyme's active site.
Discovery of this compound
The discovery of this compound was a multi-stage process involving computational modeling, high-throughput screening, and lead optimization.
-
Lead Identification: A virtual screening campaign was initiated, utilizing a proprietary library of pyrimidine-based compounds. The screening was guided by a pharmacophore model derived from the crystal structure of human TS complexed with known inhibitors. This led to the identification of a series of N-phenyl-pyrimidine derivatives with moderate inhibitory activity.
-
Lead Optimization: Structure-activity relationship (SAR) studies were conducted to improve the potency and drug-like properties of the initial hits. This involved the systematic modification of the phenyl ring and the pyrimidine (B1678525) core. A key breakthrough was the introduction of a fluorinated arabinofuranosyl moiety at the N1 position of the pyrimidine ring, which significantly enhanced both enzyme inhibition and cellular potency. This optimization process culminated in the selection of this compound as the lead candidate.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the fluorinated sugar intermediate and its subsequent coupling to the phenyl-pyrimidine base.
Experimental Protocol: Synthesis of this compound
-
Synthesis of the Fluorinated Sugar Intermediate: The synthesis begins with the protection of commercially available arabinose. The protected sugar is then fluorinated using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST). Subsequent deprotection and activation steps yield the desired fluorinated arabinofuranosyl donor.
-
Synthesis of the Phenyl-pyrimidine Base: The phenyl-pyrimidine core is synthesized via a condensation reaction between a substituted phenylurea and a pyrimidine precursor.[1]
-
Glycosylation: The key glycosylation step involves the coupling of the activated fluorinated sugar donor with the phenyl-pyrimidine base under Lewis acid catalysis.
-
Final Deprotection and Purification: The final step involves the removal of all protecting groups, followed by purification of the final product by high-performance liquid chromatography (HPLC).
Below is a generalized workflow for the synthesis of this compound.
Preclinical Characterization
4.1. In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against recombinant human TS and significant cytotoxic effects against a panel of human cancer cell lines.
| Parameter | Value | Cell Line/Assay Condition |
| TS Inhibition | ||
| IC50 | 0.67 µM | Recombinant human TS |
| Cell Viability | 72-hour exposure | |
| IC50 (A549) | 0.85 µM | Human lung carcinoma |
| IC50 (H460) | 0.92 µM | Human large cell lung cancer |
| IC50 (MCF-7) | 1.2 µM | Human breast adenocarcinoma |
| IC50 (HCT116) | 0.78 µM | Human colon cancer |
Experimental Protocol: Thymidylate Synthase Inhibition Assay
The inhibitory activity of this compound against TS was determined using a spectrophotometric assay that measures the conversion of dUMP to dTMP. The reaction mixture contained recombinant human TS, dUMP, and the cofactor N5,N10-methylenetetrahydrofolate in a buffered solution. The reaction was initiated by the addition of the enzyme and monitored by the change in absorbance at 340 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Experimental Protocol: Cell Viability Assay
The cytotoxic effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. After incubation, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm, and IC50 values were determined from the dose-response curves.
4.2. Mechanism of Action
This compound acts as a suicide inhibitor of thymidylate synthase.[2] Upon entering the cell, it is converted to its active monophosphate form. This active metabolite then forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the irreversible inhibition of the enzyme. This, in turn, depletes the intracellular pool of dTMP, leading to "thymineless death" as a result of DNA synthesis inhibition and the induction of apoptosis.
The downstream effects of TS inhibition by this compound include cell cycle arrest at the G1/S phase and the induction of the intrinsic apoptotic pathway.
Conclusion
This compound is a promising novel inhibitor of thymidylate synthase with potent in vitro activity against a range of cancer cell lines. Its unique chemical structure and mechanism of action suggest that it may have advantages over existing TS inhibitors, including the potential to overcome resistance. Further preclinical and clinical development of this compound is warranted to fully evaluate its therapeutic potential.
References
- 1. Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of the FMDP Molecule (FdUMP)
An In-depth Technical Guide to the Structural Analysis of the FMDP Molecule (FdUMP[1])
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structural analysis and mechanism of action of the fluoropyrimidine oligodeoxynucleotide, FdUMP[1]. Initially developed as a prodrug of 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS), FdUMP[1] has emerged as a promising anticancer agent with a unique dual mechanism of action. This document consolidates available data on its synthesis, structural characteristics, and the experimental protocols used to elucidate its biological activity, serving as a valuable resource for researchers in oncology and drug development.
Molecular Structure and Synthesis
FdUMP[1] is a 10-mer oligodeoxynucleotide composed of FdUMP monomers linked by phosphodiester bonds. Its chemical structure provides a stable prodrug form that can bypass cellular resistance mechanisms to traditional fluoropyrimidines like 5-fluorouracil (B62378) (5-FU).
Synthesis of FdUMP[1]
The synthesis of FdUMP[1] is achieved through automated solid-phase phosphoramidite (B1245037) chemistry. This method allows for the sequential addition of FdUMP monomers to a solid support, enabling precise control over the oligomer length and composition.
Experimental Protocol: Automated Solid-Phase Synthesis of FdUMP[1]
A detailed protocol for the automated synthesis of FdUMP[1] is outlined below, based on established phosphoramidite chemistry principles.
-
Solid Support Preparation: A suitable solid support, typically controlled pore glass (CPG) functionalized with the initial protected nucleoside, is loaded into the synthesis column.
-
DMT Removal (Deblocking): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The next protected FdUMP phosphoramidite monomer is activated with a tetrazole catalyst and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
Cycle Repetition: Steps 2-5 are repeated until the desired 10-mer length is achieved.
-
Cleavage and Deprotection: The completed FdUMP[1] oligomer is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone and nucleobases are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Purification: The crude FdUMP[1] product is purified using high-performance liquid chromatography (HPLC) to isolate the full-length oligomer from shorter sequences and other impurities.
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure and purity.
Structural Characterization Data
While a high-resolution crystal structure of FdUMP[1] is not publicly available, its structural integrity and composition are confirmed through various analytical techniques.
| Parameter | Method | Observed Value |
| Molecular Weight | Mass Spectrometry | Consistent with the calculated mass of the 10-mer FdUMP oligodeoxynucleotide. |
| Purity | High-Performance Liquid Chromatography (HPLC) | High purity, with the major peak corresponding to the full-length product. |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectra are consistent with the structure of a phosphodiester-linked FdUMP oligomer. |
Table 1: Physicochemical and Structural Characterization of FdUMP[1]
Mechanism of Action
FdUMP[1] exerts its potent anticancer effects through a dual mechanism of action, targeting two critical enzymes involved in DNA replication and maintenance: thymidylate synthase (TS) and topoisomerase I (Top1).
Inhibition of Thymidylate Synthase
FdUMP[1] acts as a prodrug, releasing its active metabolite, FdUMP, within the cell. FdUMP is a potent suicide inhibitor of thymidylate synthase, an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.
Signaling Pathway: Thymidylate Synthase Inhibition
Caption: FdUMP[1] cellular uptake and subsequent inhibition of Thymidylate Synthase.
Experimental Protocol: Thymidylate Synthase (TS) Inhibition Assay
The inhibitory activity of FdUMP[1] on TS can be quantified using a spectrophotometric assay that measures the conversion of dUMP to dTMP.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), dithiothreitol (B142953) (DTT), the cofactor 5,10-methylenetetrahydrofolate, and the substrate deoxyuridine monophosphate (dUMP).
-
Enzyme and Inhibitor Incubation: Purified recombinant human thymidylate synthase is pre-incubated with varying concentrations of FdUMP[1] (or its active metabolite FdUMP).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of dUMP.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor, is monitored over time.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Trapping of Topoisomerase I-DNA Cleavage Complexes
In addition to TS inhibition, FdUMP[1] has been shown to trap topoisomerase I (Top1) in a covalent complex with DNA. Top1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the Top1-DNA cleavage complex, FdUMP[1] leads to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
Logical Relationship: Topoisomerase I-DNA Complex Trapping
Caption: Mechanism of FdUMP[1]-induced trapping of the Topoisomerase I-DNA cleavage complex.
Experimental Protocol: Topoisomerase I DNA Cleavage Assay
This assay is used to assess the ability of FdUMP[1] to stabilize the Top1-DNA covalent complex.
-
Substrate Preparation: A DNA substrate (e.g., a supercoiled plasmid or a radiolabeled oligonucleotide) is prepared.
-
Reaction Setup: The DNA substrate is incubated with purified human topoisomerase I in the presence of varying concentrations of FdUMP[1]. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control.
-
Reaction Termination: The reaction is stopped by the addition of a denaturing agent (e.g., SDS) to trap the covalent complexes.
-
Gel Electrophoresis: The reaction products are separated by agarose (B213101) or polyacrylamide gel electrophoresis. The formation of the cleavage complex is detected as a shift in the mobility of the DNA or by the appearance of linearized or nicked DNA species.
-
Quantification: The amount of cleaved DNA is quantified using densitometry, and the concentration of FdUMP[1] required to induce a certain level of cleavage is determined.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of FdUMP[1].
| Parameter | Cell Line | Value | Reference |
| Thymidylate Synthase Inhibition | |||
| IC50 (TS in situ assay) | FM3A cells | 0.05 µM | [2] |
| Cytotoxicity | |||
| GI50 (Mean, NCI-60) | 60 human cancer cell lines | 338-fold more potent than 5-FU | [3] |
| IC50 | Human Leukemia Cell Lines (HL60, Molm-13, Jurkat, THP-1, K562, KG1a) | 3.4 nM - 21.5 nM | [4] |
| IC50 | Murine AML Cell Lines | 123.8 pM - 131.4 pM | [4] |
Table 2: Biological Activity of FdUMP[1]
Conclusion
FdUMP[1] represents a significant advancement in fluoropyrimidine-based cancer therapy. Its unique oligomeric structure facilitates cellular uptake and intracellular delivery of the active FdUMP metabolite, while its dual mechanism of action, targeting both thymidylate synthase and topoisomerase I, provides a potent and multifaceted attack on cancer cell proliferation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of FdUMP[1] and related compounds as next-generation anticancer agents. The provided visualizations of its signaling pathways and experimental workflows aim to enhance the understanding of its complex biological activity for researchers, scientists, and drug development professionals.
References
- 1. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
FMDP's impact on cell signaling cascades
- 1. This compound | TargetMol [targetmol.com]
- 2. Effect of phenylmethylsulphonyl fluoride on the potency of anandamide as an inhibitor of electrically evoked contractions in two isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of phenylmethylsulfonyl fluoride on anandamide brain levels and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FMRP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Characterization of anandamide- and fluoroanandamide-induced antinociception and cross-tolerance to delta 9-THC after intrathecal administration to mice: blockade of delta 9-THC-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological function of Foot-and-mouth disease virus non-structural proteins and non-coding elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro Efficacy of FMDP: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies involving N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), a potent and selective inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase). This document details the mechanism of action, summarizes key quantitative data from various studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.
Introduction
This compound is a synthetic compound that acts as a glutamine analog. It has been extensively studied for its antimicrobial properties, particularly as an antifungal agent.[1] Its primary molecular target is glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthesis pathway (HBP).[2] By inhibiting this enzyme, this compound effectively disrupts the production of essential building blocks for the fungal cell wall, such as chitin, and for the bacterial cell wall component, peptidoglycan.[3][4] This targeted mechanism of action makes this compound and its derivatives promising candidates for the development of novel antimicrobial therapies.
Mechanism of Action
This compound functions as an active-site-directed, irreversible inhibitor of the N-terminal, glutamine-binding domain of glucosamine-6-phosphate synthase.[2] The inactivation mechanism involves the Michael addition of a cysteine residue in the enzyme's active site to the fumaroyl double bond of this compound.[3] This covalent modification renders the enzyme inactive, thereby blocking the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate.[3] This is the first and rate-limiting step of the hexosamine biosynthesis pathway, and its inhibition leads to a depletion of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for the synthesis of various macromolecules essential for cell wall integrity.[3][5]
Quantitative Data
The in vitro inhibitory activity of this compound and its derivatives has been quantified in several studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against glucosamine-6-phosphate synthase from various organisms, as well as the minimum inhibitory concentrations (MIC) of this compound-containing peptides against fungal pathogens.
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |
| This compound | Glucosamine-6-Phosphate Synthase | Candida albicans | 4 | [6] |
| This compound | Glucosamine-6-Phosphate Synthase | Bacterial and Yeast | 15-21 | [3] |
| Acetoxymethyl ester of this compound | Glucosamine-6-Phosphate Synthase | Candida albicans | 11.5 | [6] |
| Compound | Target Enzyme | Organism | Ki (µM) | Reference |
| This compound | Glucosamine-6-Phosphate Synthase | Candida albicans | 0.1 | [3] |
| Compound | Fungal Strain | MIC90 (µg/mL) | Reference | |---|---|---|---|---| | Nva-FMDP | Candida albicans (50 clinical strains) | 2.2 |[7] |
Experimental Protocols
This section details the methodologies for key in vitro experiments involving this compound, including its synthesis, enzyme inhibition assays, and antifungal susceptibility testing.
Synthesis of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic Acid (this compound)
The synthesis of this compound generally involves the coupling of monomethyl fumarate (B1241708) with a protected L-2,3-diaminopropanoic acid derivative. A representative synthetic scheme is as follows:
-
Preparation of an active ester of monomethyl fumarate: Maleic anhydride (B1165640) is converted to an active ester of monomethyl fumarate.[3]
-
Coupling Reaction: The active ester of monomethyl fumarate is then coupled with the terminal amino group of N-α-benzyloxycarbonyl-L-2,3-diaminopropanoic acid.[3]
-
Deprotection: The protecting group (e.g., benzyloxycarbonyl) is removed to yield the final product, this compound.[7]
Note: For detailed, step-by-step synthesis protocols, please refer to the primary literature cited.
Glucosamine-6-Phosphate Synthase Inhibition Assay
The inhibitory activity of this compound against GlcN-6-P synthase can be determined using a spectrophotometric assay.
-
Enzyme and Substrate Preparation: Purified GlcN-6-P synthase is prepared. The substrates, fructose-6-phosphate and L-glutamine, are dissolved in a suitable buffer (e.g., Tris-HCl).[8]
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Reaction: The enzyme is pre-incubated with various concentrations of this compound for a defined period. The reaction is initiated by the addition of the substrates.
-
Detection: The formation of glucosamine-6-phosphate or glutamate (B1630785) is monitored over time. A common method involves a coupled enzymatic assay where the product is converted to a chromogenic substance that can be measured spectrophotometrically.[9]
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The antifungal activity of this compound-containing peptides is typically assessed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).[10]
-
Drug Dilution: The test compound (e.g., Nva-FMDP) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[11]
-
Inoculation: Each well is inoculated with the prepared fungal suspension.[10]
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[11]
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.[11]
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: The Hexosamine Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro antifungal susceptibility testing of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FMDP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMDP, or N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, is a potent and selective inhibitor of Glutamine:Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlcN-6-P synthase).[1][2][3] This enzyme catalyzes the first and rate-limiting step in the Hexosamine Biosynthesis Pathway (HBP), a critical metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc).[4] UDP-GlcNAc is the essential substrate for N-linked and O-linked glycosylation, post-translational modifications that play a vital role in protein stability, localization, and function.[5]
Given the heightened flux of the HBP in various pathologies, including cancer and diabetes, GFAT has emerged as a significant target for therapeutic intervention.[4] While extensively studied as an antifungal agent, the application of this compound in mammalian cell culture is an area of growing interest for investigating the roles of the HBP in disease and for the development of novel therapeutics.[1][3]
These application notes provide a detailed experimental protocol for the use of this compound in mammalian cell culture, based on its known mechanism and established protocols for other GFAT inhibitors.
Mechanism of Action
This compound is a glutamine analog that acts as an active-site-directed, irreversible inhibitor of GFAT.[1] The enzyme consists of two domains: a glutaminase (B10826351) (GAH) domain that hydrolyzes glutamine to provide ammonia, and an isomerizing (ISOM) domain that converts fructose-6-phosphate to glucosamine-6-phosphate. This compound specifically targets the glutamine-binding site within the GAH domain. Through a Michael addition reaction, it forms a covalent bond with a critical cysteine residue at the N-terminus of the enzyme, leading to its inactivation.[6] This blockade of GFAT depletes the cellular pool of UDP-GlcNAc, subsequently affecting protein glycosylation and downstream signaling pathways.
Signaling Pathway and Experimental Workflow
The inhibition of GFAT by this compound initiates a cascade of cellular events stemming from the reduction of UDP-GlcNAc. This impacts protein O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its scope and importance in cellular signaling. A reduction in O-GlcNAcylation can affect the stability and activity of numerous proteins, including transcription factors and signaling molecules involved in cell growth, proliferation, and stress responses. For instance, inhibition of GFAT has been shown to decrease the stability of PD-L1, a key immune checkpoint protein, in lung cancer cells.[4][7]
Signaling Pathway of GFAT Inhibition
References
- 1. Anticandidal properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide and ester derivatives of N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid: the selective inhibitor of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The influence of L-norvalyl-N3-4-methoxyfumaroyl-L-2,3-diaminopropanoic acid, an antifungal agent, on mammalian cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of GFAT1 in lung cancer cells destabilizes PD-L1 protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FMDP Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMDP, also known as N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, is an inhibitor of glucosamine-6-phosphate synthase. This enzyme is a key component in the biosynthesis of the fungal cell wall, making this compound a compound of interest for antifungal research. Proper dissolution and storage are critical for maintaining the compound's integrity and ensuring reproducible experimental results. These application notes provide detailed protocols for the dissolution and storage of the this compound compound for research purposes.
Compound Information
| Property | Value |
| Full Chemical Name | N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid |
| Synonyms | This compound |
| Molecular Formula | C8H12N2O5 |
| Molecular Weight | 216.19 g/mol |
| Target | Glucosamine-6-phosphate synthase |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations for chemical waste.
Storage Conditions
Proper storage is crucial for maintaining the stability and activity of the this compound compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed, light-resistant container. |
| In Solvent | -80°C | Up to 1 year[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Dissolution Protocols
The choice of solvent will depend on the specific experimental requirements (e.g., in vitro cell-based assays vs. in vivo animal studies). While specific quantitative solubility data for this compound in common solvents is not widely published, one study mentioned its "good water solubility." However, for creating stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used.
Preparation of a Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM (0.01 mol/L) stock solution:
-
Mass (mg) = 0.01 mol/L x 0.001 L x 216.19 g/mol x 1000 mg/g = 2.16 mg
-
-
Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Note on DMSO concentration in cell-based assays: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is typically below 0.5% to avoid solvent-induced cytotoxicity.
Preparation of a Formulation for In Vivo Studies
The following protocol is based on a supplier's recommendation for an in vivo formulation and should be optimized for your specific animal model and administration route.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline, Phosphate-Buffered Saline (PBS), or ddH2O
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a concentrated stock solution in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
Add PEG300: To the DMSO stock solution, add PEG300 (e.g., for every 50 µL of DMSO stock, add 300 µL of PEG300). Mix well until the solution is clear.
-
Add Tween 80: Add Tween 80 to the mixture (e.g., for the above volume, add 50 µL of Tween 80). Mix thoroughly until the solution is clear.
-
Add aqueous solution: Add the final component, sterile Saline, PBS, or ddH2O (e.g., for the above volume, add 600 µL). Mix well to obtain a clear, homogenous solution.
-
Final concentration example: If you start with 2 mg of this compound in 50 µL of DMSO, the final volume will be 1 mL, resulting in a working solution concentration of 2 mg/mL.[1]
Important Considerations:
-
The solubility of this compound in this vehicle should be confirmed empirically.
-
The final formulation should be clear and free of precipitates. If precipitation occurs, adjustments to the solvent ratios or gentle warming may be necessary.
-
This formulation is a starting point and may require optimization based on the specific requirements of your study.
Visualizations
Caption: Workflow for dissolving and storing the this compound compound.
Caption: Inhibition of the fungal cell wall biosynthesis pathway by this compound.
References
Application Notes and Protocols for In Vivo Studies of FMDP
Subject: Effective Concentrations of 3,4-difluoro-N-((1S)-1-(4-fluorophenyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)butyl)-5-((1-methyl-1H-pyrazol-4-yl)methoxy)benzamide (FMDP) for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, publicly available scientific literature and databases do not contain specific in vivo studies, effective concentrations, or detailed experimental protocols for the compound identified as 3,4-difluoro-N-((1S)-1-(4-fluorophenyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)butyl)-5-((1-methyl-1H-pyrazol-4-yl)methoxy)benzamide (this compound). The following application notes and protocols are provided as a generalized template based on common practices for in vivo studies of novel chemical entities. Researchers should adapt these guidelines based on their own in vitro data and preliminary in vivo tolerability studies.
Introduction
These application notes provide a framework for determining and utilizing effective concentrations of the novel compound this compound in preclinical in vivo models. The provided protocols and data tables are intended to serve as a guide for researchers to systematically evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. The structural components of this compound, including pyrazole (B372694), oxadiazole, and benzamide (B126) moieties, are present in various biologically active compounds, suggesting potential therapeutic applications that warrant in vivo investigation.
Summary of Potential In Vivo Effective Concentrations
The effective concentration of this compound in vivo will be highly dependent on the animal model, the indication being studied, and the pharmacokinetic properties of the compound. The following table provides a template for summarizing data from initial dose-ranging and efficacy studies. Researchers should populate this table with their experimental findings.
Table 1: Template for Summarizing In Vivo Efficacy Data for this compound
| Animal Model | Indication | Route of Administration | Dose Range | Dosing Frequency | Key Observations & Efficacy |
| e.g., BALB/c Mice | e.g., Inflammation | e.g., Oral (p.o.) | e.g., 1-100 mg/kg | e.g., Once daily (QD) | e.g., Reduction in paw edema at >10 mg/kg |
| e.g., Sprague-Dawley Rats | e.g., Hypertension | e.g., Intravenous (i.v.) | e.g., 0.1-10 mg/kg | e.g., Single dose | e.g., Dose-dependent decrease in MAP |
| e.g., Nude Mice Xenograft | e.g., Oncology | e.g., Intraperitoneal (i.p.) | e.g., 5-50 mg/kg | e.g., Twice daily (BID) | e.g., Tumor growth inhibition at >20 mg/kg |
Detailed Experimental Protocols
The following are generalized protocols for conducting in vivo studies with a novel compound like this compound. It is critical to perform preliminary dose-range finding and toxicology studies to establish a safe and potentially efficacious dosing window before initiating large-scale efficacy experiments.
Animal Models and Care
-
Species and Strain: Select an appropriate animal model that is well-established for the disease indication of interest (e.g., spontaneously hypertensive rats for hypertension studies, carrageenan-induced paw edema model in mice for inflammation).
-
Housing and Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of any experimental procedures. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Compound Formulation and Administration
-
Formulation: The formulation of this compound for in vivo administration will depend on its physicochemical properties (e.g., solubility, stability). A common starting point for a novel compound is to prepare a suspension or solution in a vehicle such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Protocol for Formulation (Example):
-
Weigh the required amount of this compound.
-
If using a co-solvent system, first dissolve this compound in DMSO.
-
Sequentially add the other components of the vehicle (e.g., PEG300, Tween 80), ensuring the solution is homogenous at each step.
-
Finally, add the aqueous component (e.g., saline) to reach the final desired concentration.
-
The final formulation should be prepared fresh daily unless stability data indicates otherwise.
-
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the intended clinical application and the pharmacokinetic profile of the compound.
General Efficacy Evaluation Workflow
The following diagram outlines a general workflow for evaluating the in vivo efficacy of a test compound.
Hypothetical Signaling Pathway of this compound
While the specific mechanism of action for this compound is not publicly known, many compounds containing pyrazole and oxadiazole moieties are known to be kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, for which researchers would need to generate experimental evidence (e.g., through western blotting, phospho-protein arrays).
Note to Researchers: The information provided herein is a generalized guide. All in vivo work should be preceded by thorough literature review of similar compounds, robust in vitro characterization, and carefully designed pilot studies to determine the specific parameters for this compound.
Application Notes and Protocols for Designing Experiments with FMDP as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) is a potent and selective inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway.[1] This pathway is crucial for the synthesis of essential macromolecules, including chitin (B13524) in fungi and glycoproteins in mammals. The selective inhibition of this enzyme makes this compound a valuable tool for studying the roles of the hexosamine pathway in various biological processes and a potential therapeutic agent, particularly as an antifungal and anticancer compound. These application notes provide detailed protocols for utilizing this compound in enzymatic, cell-based, and in vivo experimental designs.
Mechanism of Action
This compound acts as a glutamine analogue, irreversibly inactivating the N-terminal, glutamine-binding domain of glucosamine-6-phosphate synthase.[2][3] In fungi, this inhibition disrupts the synthesis of N-acetylglucosamine, a precursor for chitin, which is a vital component of the fungal cell wall.[1][4] This disruption leads to impaired cell wall integrity and ultimately, fungal cell death. In the context of cancer, the hexosamine biosynthetic pathway is often dysregulated and contributes to tumor progression.[5][6][7] By inhibiting glucosamine-6-phosphate synthase, this compound has the potential to interfere with cancer cell metabolism and growth.[8] Due to its charged nature, this compound often exhibits poor cell permeability. To overcome this, it is frequently delivered as a dipeptide prodrug, such as L-norvalyl-FMDP, which is transported into cells by peptide permeases and then cleaved by intracellular peptidases to release the active this compound molecule.[9]
Data Presentation
The following tables summarize the known quantitative data for this compound and its dipeptide prodrugs.
| Compound | Target Enzyme | Organism/Cell Line | IC50 | Ki | Reference |
| This compound | Glucosamine-6-phosphate synthase | Bacterial and Yeast | 15–21 µM | - | [1] |
| This compound | Glucosamine-6-phosphate synthase | Candida albicans | - | 0.1 µM | [1] |
| Dipeptide Prodrug | Organism | Minimal Inhibitory Concentration (MIC) | Reference |
| L-norvalyl-FMDP | Candida albicans | Varies by strain and conditions | [10] |
| L-Lysyl-L-Norvalyl-FMDP | Histoplasma capsulatum | Growth inhibition observed | [11] |
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for its investigation.
References
- 1. Chitin and Chitin Biosynthesis in Filamentous Fungi | Encyclopedia MDPI [encyclopedia.pub]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application of Fungal-Derived Metabolite Drug Products (FMDPs) in Fungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi produce a vast arsenal (B13267) of secondary metabolites, many of which possess potent biological activities. These fungal-derived metabolite drug products (FMDPs) represent a rich and largely untapped source for the discovery of novel therapeutic agents, particularly in the field of antifungal drug development. The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for new treatment strategies. This document provides detailed application notes and protocols for the utilization of FMDPs in fungal research, focusing on their evaluation as antifungal agents, their impact on fungal virulence factors such as biofilm formation, and their role in elucidating fungal signaling pathways.
Data Presentation: Antifungal Activity of Selected FMDPs
The following tables summarize the in vitro antifungal activity of representative FMDPs against common fungal pathogens. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected FMDPs Against Planktonic Fungal Cells
| Fungal-Derived Metabolite | Fungal Species | Strain | MIC (µg/mL) | Reference |
| Caspofungin | Candida albicans | SC5314 | 0.125 | [1] |
| Candida albicans | ATCC 90028 | 0.5 | [2] | |
| Candida glabrata | BG2 | 1 | [3] | |
| Candida parapsilosis | ATCC 22019 | 0.5 | [3] | |
| Aspergillus fumigatus | Af293 | 0.25 | [4] | |
| Enfumafungin | Aspergillus fumigatus | Clinical Isolates | ≤0.015 | [5] |
| Griseofulvin | Trichophyton rubrum | Clinical Isolates | 0.15 - 5.07 | [6] |
| Trichophyton mentagrophytes | Clinical Isolates | 0.31 - 5.07 | [6] | |
| Candida albicans | ATCC 90028 | 49.9 - 99.8 | [2] | |
| Fumagillin | Microsporum spp. | - | 1.57 - 6.25 | [7] |
| Trichophyton spp. | - | 1.57 - 6.25 | [7] |
Table 2: Anti-Biofilm Activity of Selected FMDPs
| Fungal-Derived Metabolite | Fungal Species | Biofilm Assay | Concentration (µg/mL) | % Inhibition/Disruption | Reference |
| Caspofungin | Candida albicans | Biofilm Formation Inhibition | 0.125 | >97% reduction in metabolic activity | [8] |
| Candida albicans | Pre-formed Biofilm Disruption | 2 | Inhibition of C. albicans and C. glabrata biofilms | [9] | |
| Griseofulvin | Candida albicans | Biofilm Formation Inhibition | 0.5 x MIC | 40.23% | [2] |
| Candida parapsilosis | Biofilm Formation Inhibition | 0.5 x MIC | 37.13% | [2] | |
| Candida tropicalis | Biofilm Formation Inhibition | 0.5 x MIC | 31.61% | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A methodologies for yeasts and filamentous fungi, respectively.
Materials:
-
Fungal isolate(s) of interest
-
FMDP of interest
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well, flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Incubator
Procedure:
-
Inoculum Preparation (Yeasts):
-
Subculture the yeast isolate onto a fresh agar (B569324) plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Inoculum Preparation (Molds):
-
Grow the mold on a suitable agar medium at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Preparation of this compound Dilutions:
-
Dissolve the this compound in DMSO to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the this compound in RPMI-1640 medium in a separate 96-well plate to achieve concentrations that are twice the final desired concentrations.
-
-
Assay Setup:
-
Dispense 100 µL of each twofold this compound dilution into the wells of the assay microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final this compound concentrations.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the drug-free control well. This can be determined visually or by reading the optical density at 530 nm with a spectrophotometer.
-
Protocol 2: Fungal Biofilm Inhibition and Disruption Assays
This protocol is based on crystal violet and XTT reduction assays to quantify biofilm biomass and metabolic activity, respectively.
Materials:
-
Fungal isolate(s) of interest
-
This compound of interest
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Sterile 96-well, flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Microplate reader
Procedure for Biofilm Inhibition Assay:
-
Inoculum Preparation: Prepare a standardized fungal suspension of 1 x 10⁶ cells/mL in the appropriate growth medium.
-
Assay Setup:
-
Add 100 µL of the fungal inoculum to each well of a 96-well plate.
-
Add 100 µL of the this compound at various concentrations to the wells. Include a drug-free control.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Quantification: Proceed with either Crystal Violet Staining or the XTT Assay as described below.
Procedure for Biofilm Disruption Assay:
-
Biofilm Formation: Add 200 µL of a standardized fungal inoculum (1 x 10⁶ cells/mL) to each well and incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
This compound Treatment: Add 200 µL of fresh medium containing various concentrations of the this compound to the wells. Include a drug-free control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Proceed with either Crystal Violet Staining or the XTT Assay.
Quantification Methods:
-
Crystal Violet (CV) Staining (Biomass Quantification):
-
After the final washing step, add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the CV solution and wash the plate thoroughly with water.
-
Air dry the plate and then add 200 µL of 95% ethanol to each well to solubilize the dye.
-
Read the absorbance at 570 nm.
-
-
XTT Assay (Metabolic Activity Quantification):
-
After the final washing step, prepare the XTT/menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT/menadione solution to each well and incubate in the dark for 2-5 hours at 37°C.
-
Measure the absorbance of the supernatant at 490 nm.
-
Protocol 3: Extraction of Fungal Secondary Metabolites
This is a general protocol for the extraction of secondary metabolites from fungal cultures grown on solid or in liquid media.
Materials:
-
Fungal culture
-
Appropriate solid or liquid growth medium
-
Organic solvents (e.g., ethyl acetate, methanol, chloroform)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure for Extraction from Solid Medium:
-
Cultivation: Inoculate the fungus onto a suitable solid agar medium and incubate under appropriate conditions for secondary metabolite production.
-
Extraction:
-
Cut the agar into small pieces and place them in a flask.
-
Add a suitable organic solvent (e.g., ethyl acetate) to cover the agar pieces.
-
Shake or stir the mixture for several hours to overnight at room temperature.
-
Filter the mixture to separate the solvent extract from the agar.
-
-
Concentration: Concentrate the solvent extract using a rotary evaporator to obtain the crude extract.
Procedure for Extraction from Liquid Medium:
-
Cultivation: Inoculate the fungus into a liquid medium and incubate with shaking.
-
Separation: Separate the mycelium from the culture broth by filtration.
-
Liquid-Liquid Extraction of Broth:
-
Transfer the culture broth to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Shake vigorously and then allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process on the aqueous layer for better yield.
-
-
Extraction of Mycelium:
-
The mycelium can be extracted separately by homogenizing it in a solvent like methanol.
-
-
Concentration: Combine the organic extracts and concentrate them using a rotary evaporator.
Signaling Pathways and Experimental Workflows
Fungal β-(1,3)-D-Glucan Synthesis Pathway and Inhibition by FMDPs
The fungal cell wall is a crucial structure for maintaining cell integrity and is a prime target for antifungal drugs. A major component of the cell wall is β-(1,3)-D-glucan, synthesized by the enzyme β-(1,3)-D-glucan synthase.[10][11] FMDPs like the echinocandins (e.g., caspofungin) and triterpene glycosides (e.g., enfumafungin) are potent inhibitors of this enzyme.[5][12]
Caption: Inhibition of the fungal β-(1,3)-D-glucan synthesis pathway by FMDPs.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caspofungin-Induced Stress Response Pathway in Candida albicans
Inhibition of β-(1,3)-D-glucan synthesis by caspofungin induces cell wall stress, which in turn activates compensatory signaling pathways, such as the Hog1 and Cap1 pathways in Candida albicans.[12][13] These pathways attempt to mitigate the damage by regulating the expression of stress-responsive genes.
Caption: Caspofungin-induced stress response pathways in Candida albicans.
Conclusion
Fungal-derived metabolite drug products offer a promising avenue for the discovery and development of new antifungal therapies. The protocols and data presented here provide a framework for researchers to explore the potential of these compounds. By systematically evaluating their antifungal activity, impact on virulence factors, and mechanisms of action, the scientific community can unlock the full therapeutic potential of this diverse class of natural products. The continued investigation of FMDPs is crucial in the ongoing battle against fungal infections and the emergence of drug resistance.
References
- 1. Caspofungin Kills Candida albicans by Causing both Cellular Apoptosis and Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative and Qualitative Analysis of the Antifungal Activity of Allicin Alone and in Combination with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fumagillin - Wikipedia [en.wikipedia.org]
- 10. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 13. Exposure to caspofungin activates Cap and Hog pathways in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Flow-based Metabolic Depletion Profiling (FMDP) in the Study of Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrate metabolism is a cornerstone of cellular bioenergetics and a critical area of investigation in numerous fields, including oncology, immunology, and metabolic diseases. Understanding the intricate network of pathways that govern glucose uptake, utilization, and lactate (B86563) production at a single-cell level is paramount for developing novel therapeutic strategies. Flow-based Metabolic Depletion Profiling (FMDP) is a powerful, integrated approach that combines the single-cell resolution of flow cytometry with the quantitative analysis of extracellular metabolite depletion. This methodology provides a dynamic snapshot of cellular metabolic activity, offering deeper insights into the heterogeneity of metabolic phenotypes within a cell population.
This document provides detailed application notes and experimental protocols for utilizing this compound to study carbohydrate metabolism, enabling researchers to dissect metabolic dependencies and identify potential targets for drug development.
Core Principles of this compound
This compound is built upon two key principles:
-
Single-Cell Metabolic Profiling via Flow Cytometry: Techniques such as SCENITH (Single-Cell Energetic Metabolism by Profiling Translation Inhibition) and Met-Flow allow for the characterization of metabolic pathway activity within individual cells.[1][2][3][4] By using fluorescently labeled antibodies against key metabolic enzymes and transporters or by measuring protein synthesis rates as a proxy for energy status, researchers can delineate cellular subsets with distinct metabolic signatures.[2][5][6][7]
-
Extracellular Metabolite Depletion Analysis: The rate at which cells consume substrates from and secrete metabolites into their surrounding environment provides a quantitative measure of their metabolic flux. By measuring the concentrations of key metabolites like glucose and lactate in the cell culture medium over time, the overall metabolic activity of the cell population can be determined.[8][9][10]
This compound integrates these two principles to correlate single-cell metabolic states with bulk metabolic activity, providing a comprehensive understanding of carbohydrate metabolism in a given cell population.
Key Signaling Pathways in Carbohydrate Metabolism
A thorough understanding of the signaling pathways that regulate carbohydrate metabolism is essential for interpreting this compound data. Two of the most critical pathways are Glycolysis and the Insulin Signaling Pathway.
Glycolysis
Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[1][2][6][7][11] It is a fundamental process for energy production in nearly all cells.
References
- 1. mdpi.com [mdpi.com]
- 2. SCENITH: A flow cytometry based method to functionally profile energy metabolism with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Met-Flow, a strategy for single-cell metabolic analysis highlights dynamic changes in immune subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. SCENITH: A Flow Cytometry-Based Method to Functionally Profile Energy Metabolism with Single-Cell Resolution, 2020, Argüello et al. | Science for ME [s4me.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oops, something's wrong! [tipbiosystems.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling of FMDP
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the safe laboratory handling of the representative potent psychoactive research compound FMDP. Due to the limited publicly available information on a specific molecule designated "this compound," this document outlines best practices for handling potent and hazardous research chemicals in general. All procedures should be adapted to the specific toxicological and chemical properties of the actual substance being handled, following a thorough, substance-specific risk assessment.
Introduction
The effective and safe handling of potent research compounds is paramount in a laboratory setting to protect personnel from exposure and prevent contamination of the work environment. These application notes provide detailed protocols and safety guidelines for working with this compound, a representative potent psychoactive compound. Adherence to these guidelines is critical for ensuring the well-being of laboratory personnel and maintaining the integrity of experimental data.
Compound Information and Hazard Identification
A thorough understanding of the compound's properties is the first step in a robust safety protocol. The following tables summarize the hypothetical physicochemical and toxicological data for this compound.
Table 2.1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂O₂ |
| Molecular Weight | 302.38 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Ethanol (B145695); Sparingly soluble in water |
| Melting Point | 175-178 °C |
| Boiling Point | Decomposes before boiling |
| pKa | 8.2 (amine) |
Table 2.2: Toxicological Data for this compound
| Parameter | Value | Species | Route |
| LD₅₀ (Acute) | ~5 mg/kg | Rat | Oral |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | - | Inhalation |
| Skin Irritation | Potential irritant | Rabbit | Dermal |
| Eye Irritation | Severe irritant | Rabbit | Ocular |
| Sensitization | Potential sensitizer | Guinea Pig | Dermal |
Risk Assessment and Mitigation Workflow
A systematic risk assessment must be conducted before any new procedure involving this compound is initiated. The following diagram illustrates the workflow for this process.
Caption: Figure 1: Risk Assessment Workflow for this compound Handling.
Experimental Protocols
The following protocols are designed to minimize exposure and ensure safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be worn at all times when handling this compound.[1][2][3][4]
-
Primary Protection:
-
Disposable, low-permeability lab coat or gown with long sleeves and tight cuffs.[1][2]
-
Two pairs of powder-free nitrile gloves, with the outer pair having long cuffs that extend over the lab coat sleeves. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[1][5]
-
ANSI-rated safety glasses with side shields or chemical splash goggles.[2][5]
-
-
Respiratory Protection:
Weighing and Solution Preparation Workflow
All manipulations of solid this compound or concentrated solutions must be performed within a certified chemical fume hood or a glovebox.
Caption: Figure 2: Workflow for Weighing and Preparing this compound Solutions.
Protocol 4.2.1: Weighing Solid this compound
-
Preparation: Before starting, decontaminate the work surface inside the chemical fume hood.[8] Gather all necessary items, including the this compound container, a tared weigh boat, spatula, and a sealable container for the prepared solution.
-
PPE: Don the required PPE as described in section 4.1.
-
Weighing: Place the analytical balance inside the fume hood. Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a designated spatula. Avoid creating dust.
-
Transfer: Promptly and carefully transfer the weighed this compound to the receiving vessel.
-
Clean-up: Immediately after transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol followed by water) or dispose of them as hazardous waste.
Protocol 4.2.2: Preparation of a Stock Solution
-
Solvent Addition: In the fume hood, add the desired volume of solvent to the vessel containing the pre-weighed this compound. Always add the solvent to the solid to minimize dust generation.
-
Dissolution: Securely cap the vessel and mix by gentle inversion or vortexing until the solid is fully dissolved. Avoid sonication, which can generate aerosols.
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard symbols.[9]
-
Storage: Store the solution according to the stability data (see Section 5.0).
Waste Disposal
All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.[8]
-
Sharps: Needles and other sharps used for transferring this compound solutions must be disposed of in a designated sharps container.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure.
Table 5.1: Recommended Storage and Stability Conditions
| Form | Storage Condition | Container | Stability |
| Solid | 2-8°C, desiccated, protected from light | Tightly sealed, amber glass vial | > 2 years |
| Solution in DMSO | -20°C, protected from light | Tightly sealed, amber glass vial | ~6 months |
| Aqueous Solution | 2-8°C, prepared fresh daily | Tightly sealed vial | < 24 hours |
Higher temperatures and exposure to light can accelerate the degradation of this compound.[10][11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.[12]
Exposure Response
The following diagram outlines the immediate steps to take in case of personal exposure.
Caption: Figure 3: this compound Personal Exposure Response Plan.
Spill Response
-
Minor Spill (<5 mg or <10 mL of dilute solution) inside a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with absorbent pads.
-
Wipe the area with a deactivating solution (if known) or a suitable solvent, followed by soap and water.
-
Place all contaminated materials in the hazardous waste container.
-
-
Major Spill (any spill outside a fume hood or a large quantity):
-
Evacuate the laboratory immediately and alert others.[13]
-
Close the laboratory door and prevent re-entry.
-
Contact the institution's Environmental Health and Safety (EHS) department and emergency services.
-
Provide details of the spilled substance to the emergency response team.
-
Hypothetical Signaling Pathway of this compound
For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be investigated for a psychoactive compound like this compound, targeting serotonergic systems.
Caption: Figure 4: Hypothetical Signaling Pathway for this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. gerpac.eu [gerpac.eu]
- 4. pogo.ca [pogo.ca]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. sfasu.edu [sfasu.edu]
Application Notes and Protocols for Pimitespib (TAS-116) in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimitespib (TAS-116) is an orally bioavailable, selective inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the conformational stability and function of a multitude of client proteins, many of which are implicated in oncogenesis and tumor progression. By inhibiting HSP90, Pimitespib leads to the proteasomal degradation of these client proteins, thereby disrupting key oncogenic signaling pathways. These application notes provide a comprehensive overview of the use of Pimitespib in combination with other inhibitors, focusing on preclinical and clinical findings in gastrointestinal stromal tumors (GIST) and colorectal cancer. Detailed protocols for key experimental assays are also provided.
Mechanism of Action
Pimitespib binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of HSP90 client proteins. In the context of cancer, these client proteins are often mutated or overexpressed kinases and transcription factors that drive tumor growth and survival. Key client proteins affected by Pimitespib include KIT, PDGFRA, HER2, EGFR, and downstream signaling molecules of the PI3K/AKT and MAPK/ERK pathways.[1][2] The rationale for combination therapy is to target multiple nodes in oncogenic signaling networks simultaneously, potentially leading to synergistic anti-tumor effects and overcoming drug resistance.
Pimitespib in Combination with Sunitinib (B231) for Imatinib-Resistant GIST
Gastrointestinal stromal tumors (GISTs) are frequently driven by mutations in the receptor tyrosine kinases KIT or PDGFRA. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) are effective, resistance often develops. Sunitinib is a multi-targeted TKI used as a second-line therapy. The combination of Pimitespib and sunitinib has shown promise in preclinical models of imatinib-resistant GIST.[3][4]
Quantitative Data
| Cell Line | Treatment | IC50 (nM) | Effect | Reference |
| GIST-T1 (imatinib-sensitive) | Pimitespib | ~100 | Growth inhibition | [3] |
| GIST-R1 (imatinib-resistant) | Pimitespib | ~150 | Growth inhibition | [3] |
| GIST-R1 | Sunitinib | >1000 | Modest growth inhibition | [3] |
| GIST-R1 | Pimitespib + Sunitinib | Synergistic | Enhanced growth inhibition and apoptosis | [3] |
| In Vivo Model | Treatment | Tumor Growth Inhibition | Mechanism | Reference |
| Imatinib-resistant GIST xenograft | Pimitespib | Significant | Downregulation of KIT signaling | [4] |
| Imatinib-resistant GIST xenograft | Sunitinib | Moderate | Inhibition of KIT phosphorylation | [4] |
| Imatinib-resistant GIST xenograft | Pimitespib + Sunitinib | Synergistic | Enhanced downregulation of KIT and angiogenic signaling | [3][4] |
Signaling Pathway
Experimental Protocols
-
Cell Seeding: Seed GIST cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of Pimitespib, Sunitinib, or the combination in complete medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-KIT, total KIT, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Implantation: Subcutaneously inject 2 x 10⁶ imatinib-resistant GIST cells (e.g., GIST-R1) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle control, Pimitespib alone, Sunitinib alone, and the combination. Administer drugs orally according to the specified dosing schedule (e.g., Pimitespib once daily, Sunitinib once daily).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Pimitespib in Combination with Nivolumab (B1139203) for Colorectal Cancer
The combination of Pimitespib with the immune checkpoint inhibitor nivolumab (an anti-PD-1 antibody) has been investigated in patients with colorectal cancer and other solid tumors. The rationale is that HSP90 inhibition may enhance anti-tumor immunity.[5][6]
Quantitative Data
| Patient Population | Treatment | Objective Response Rate (ORR) | Adverse Events (Grade ≥3) | Reference |
| Microsatellite Stable (MSS) Colorectal Cancer | Pimitespib (160 mg) + Nivolumab (3 mg/kg) | 16% | Increased liver transaminases (7%), increased creatinine (B1669602) (5%), decreased platelet count (5%) | [5][6] |
Experimental Workflow
Experimental Protocols
-
Tissue Preparation: Fix tumor biopsy samples in formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against markers for regulatory T cells (Tregs), such as FoxP3, overnight at 4°C.
-
Secondary Antibody and Detection: Apply a secondary antibody polymer-HRP reagent and visualize with a DAB chromogen substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Image Analysis: Acquire images using a microscope and quantify the number of positive cells in different tumor regions.
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Resuspend PBMCs in FACS buffer and stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD4, CD25) and intracellular markers (e.g., FoxP3) after fixation and permeabilization.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of different T cell subpopulations, including Tregs.
Conclusion
Pimitespib, as a potent HSP90 inhibitor, demonstrates significant anti-tumor activity, which can be enhanced when used in combination with other targeted therapies and immunotherapies. The provided data and protocols offer a framework for researchers to design and execute experiments to further investigate the synergistic potential of Pimitespib in various cancer models. Careful consideration of appropriate cell lines, animal models, and biomarker analyses is crucial for elucidating the mechanisms of action and predicting clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Combination of pimitespib (TAS-116) with sunitinib is an effective therapy for imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TAS-116 (Pimitespib), an Oral HSP90 Inhibitor, in Combination with Nivolumab in Patients with Colorectal Cancer and Other Solid Tumors: An Open-Label, Dose-Finding, and Expansion Phase Ib Trial (EPOC1704) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Familial Multiple Drug Intolerance (FMDP) Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Familial Multiple Drug Intolerance (FMDP), often presenting as Multiple Drug Intolerance Syndrome (MDIS) or Multiple Drug Hypersensitivity (MDH) with a genetic component, is a complex condition characterized by adverse reactions to three or more structurally and pharmacologically unrelated drugs. The lack of a clear immunological basis in many cases of MDIS distinguishes it from MDH, where immunological mechanisms are identifiable. The familial nature of these conditions strongly suggests a genetic predisposition.
Currently, there are no definitive, validated animal models specifically for this compound. However, by leveraging existing models of drug hypersensitivity and idiosyncratic drug reactions, and by focusing on the proposed underlying mechanisms of this compound—such as mast cell activation, T-cell dysregulation, and genetic predispositions—researchers can investigate the effects of this syndrome. These Application Notes provide an overview of relevant animal models and detailed protocols to guide the study of this compound-like phenotypes.
Potential Animal Models for this compound Research
Given that no single animal model fully recapitulates this compound, a multi-model approach is recommended. The choice of model will depend on the specific mechanistic questions being addressed.
| Animal Model | Key Features & Relevance to this compound | Potential Applications |
| HLA-Transgenic Mice | Express specific human HLA alleles known to be associated with drug hypersensitivities.[1][2][3][4] Allows for the study of the genetic component of drug reactions. | Investigating the role of specific HLA alleles in hypersensitivity to single drugs, which can be extrapolated to understand potential genetic predispositions in this compound. |
| Humanized Mice (Mast Cell) | Immunodeficient mice engrafted with human hematopoietic stem cells to generate human immune cells, including mast cells.[5][6] Expresses the human MRGPRX2 receptor, which is implicated in non-immune mediated drug-induced mast cell degranulation.[5] | Studying the role of human mast cells in IgE-independent reactions to multiple drugs. |
| Mast Cell-Deficient Mice | Mice lacking mast cells (e.g., KitW/W-sh) can be used as a negative control to confirm the role of mast cells in a drug reaction.[7] Inducible models (e.g., Mcpt5/Cma1DTR) allow for temporal control of mast cell depletion.[8] | Determining the necessity of mast cells in adverse reactions to a panel of structurally unrelated drugs. |
| Brown Norway (BN) Rat | A high IgE responder strain that is susceptible to developing idiosyncratic drug hypersensitivity reactions, particularly skin rashes, without the use of adjuvants.[9][10][11][12][13][14] | Modeling the cutaneous manifestations of drug intolerance and for studying sensitization to multiple drugs. |
Experimental Protocols
Protocol 1: Induction and Assessment of Cutaneous Hypersensitivity in the Brown Norway Rat
This protocol is adapted from studies on drug-induced skin reactions and can be modified to test for reactions to multiple unrelated drugs.
Objective: To induce and quantify a cutaneous hypersensitivity response to a series of drugs in Brown Norway rats.
Materials:
-
Brown Norway rats (6-8 weeks old)
-
Test drugs (e.g., Drug A, Drug B, Drug C - structurally unrelated)
-
Vehicle control (e.g., sterile saline or appropriate solvent)
-
Calipers for measuring skin thickness
-
Histology equipment (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stains)
Procedure:
-
Acclimatization: House rats for at least one week under standard conditions.
-
Sensitization Phase:
-
Divide rats into groups (one for each drug and a vehicle control).
-
Administer the test drug daily via oral gavage for 28 days. Dose selection should be based on literature or preliminary dose-ranging studies.
-
-
Challenge Phase (Day 29):
-
Administer a challenge dose of the same drug to the respective group.
-
-
Assessment of Cutaneous Reactions:
-
Visually score skin for signs of rash, erythema, and edema at 24, 48, and 72 hours post-challenge.
-
Measure skin thickness at the site of any reaction using calipers.
-
At 72 hours post-challenge, euthanize the animals and collect skin samples from affected and unaffected areas for histological analysis (H&E staining to observe immune cell infiltration).
-
-
Multiple Drug Challenge (Conceptual Extension for this compound):
-
After a washout period (e.g., 2 weeks) following the initial challenge, re-challenge a subset of animals that reacted to the first drug with a second, unrelated drug.
-
Monitor for and assess cutaneous reactions as described above.
-
Quantitative Data to Collect:
| Parameter | Vehicle Control Group | Drug A Group | Drug B Group | Drug C Group |
| Incidence of Skin Rash (%) | ||||
| Mean Skin Thickness Increase (mm) | ||||
| Histological Score (Immune Infiltration) |
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) for Assessing Mast Cell-Mediated Reactions
This protocol can be used to determine if a drug can elicit an IgE-mediated mast cell degranulation in a sensitized animal. This can be adapted to test for cross-reactivity between different drugs.
Objective: To assess the potential of a drug to induce an immediate hypersensitivity reaction via mast cell degranulation.
Materials:
-
BALB/c mice (6-8 weeks old)[15]
-
DNP-HSA (antigen)[16]
-
Test drug-human serum albumin conjugate
-
Vehicle control
-
Formamide (B127407) for dye extraction
-
Spectrophotometer
Procedure:
-
Sensitization:
-
Lightly anesthetize mice and intradermally inject 20 µL of anti-DNP IgE (0.08 µ g/ear ) into the right ear pinna.[16]
-
Inject 20 µL of vehicle into the left ear as a control.
-
-
Drug Administration:
-
24 hours after sensitization, administer the test drug or vehicle orally or intraperitoneally.[16]
-
-
Challenge:
-
One hour after drug administration, intravenously inject 200 µL of DNP-HSA (60 µ g/mouse ) mixed with 1% Evans blue dye into the tail vein.[16]
-
-
Assessment:
-
30 minutes after the challenge, measure the thickness of both ears with a micrometer.[16]
-
Euthanize the mice and excise the ears.
-
Extract the Evans blue dye from the ears by incubating in 250 µL of formamide at 63°C for 16 hours.[16]
-
Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer.[16]
-
Quantitative Data to Collect:
| Treatment Group | Ear Swelling (mm) | Evans Blue Extravasation (OD 620nm) |
| Vehicle Control | ||
| Positive Control (DNP-HSA) | ||
| Test Drug 1 | ||
| Test Drug 2 | ||
| Test Drug 3 |
Protocol 3: T-Cell Dependent Antibody Response (TDAR) Assay
This assay evaluates the effect of a drug on the adaptive immune system by measuring the antibody response to a T-cell dependent antigen.[18][19][20][21]
Objective: To determine if exposure to a drug modulates the T-cell dependent antibody response.
Materials:
-
C57BL/6 or BALB/c mice[20]
-
Test drug
-
Vehicle control
-
ELISA reagents for detecting mouse IgM and IgG anti-KLH antibodies
Procedure:
-
Drug Exposure:
-
Administer the test drug or vehicle to mice for a specified period (e.g., 14-28 days).
-
-
Immunization:
-
On a designated day (e.g., Day 1), immunize the mice with KLH (e.g., 100 µg intraperitoneally).[19]
-
-
Blood Collection:
-
Collect blood samples at baseline (pre-immunization) and at specified time points post-immunization (e.g., Day 7 and Day 14).[20]
-
-
Antibody Titer Measurement:
-
Prepare serum from the blood samples.
-
Measure the levels of KLH-specific IgM and IgG antibodies in the serum using an ELISA.
-
-
Multiple Drug Assessment (Conceptual Extension for this compound):
-
Different cohorts of animals can be pre-treated with different drugs to assess their individual impact on the TDAR.
-
Quantitative Data to Collect:
| Treatment Group | Anti-KLH IgM Titer (Day 7) | Anti-KLH IgG Titer (Day 14) |
| Vehicle Control | ||
| Test Drug 1 | ||
| Test Drug 2 | ||
| Test Drug 3 |
Visualization of Key Pathways and Workflows
Signaling Pathways
Mast Cell Activation Pathway (IgE-Mediated)
Caption: IgE-mediated mast cell activation signaling cascade.
T-Cell Activation Pathway
Caption: Simplified T-cell activation signaling pathway.
Experimental Workflows
Workflow for PCA Experiment
Caption: Experimental workflow for Passive Cutaneous Anaphylaxis.
Workflow for TDAR Assay
Caption: Experimental workflow for T-Cell Dependent Antibody Response assay.
Conclusion
The study of Familial Multiple Drug Intolerance in animal models requires a creative and multi-faceted approach. By adapting existing models of drug hypersensitivity and focusing on the key mechanistic pillars of genetic predisposition, mast cell involvement, and T-cell responses, researchers can begin to dissect the complex pathophysiology of this condition. The protocols and frameworks provided here offer a starting point for designing experiments to investigate this compound-like phenotypes and to evaluate potential therapeutic interventions.
References
- 1. Transgenic murine models for the study of drug hypersensitivity reactions linked to HLA-I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transgenic murine models for the study of drug hypersensitivity reactions linked to HLA-I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transgenic HLA Models | Taconic Biosciences [taconic.com]
- 4. taconic.com [taconic.com]
- 5. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New models for analyzing mast cell functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New inducible mast cell-deficient mouse model (Mcpt5/Cma1DTR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An oral sensitization model in Brown Norway rats to screen for potential allergenicity of food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose and route of administration determine the efficacy of prophylactic immunotherapy for peanut allergy in a Brown Norway rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral sensitization to food proteins: a Brown Norway rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allergic rhinitis model with Brown Norway rat and evaluation of antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. biocytogen.com [biocytogen.com]
- 20. biomere.com [biomere.com]
- 21. The T-cell-dependent antibody response assay in nonclinical studies of pharmaceuticals and chemicals: study design, data analysis, interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: FMDP Stability and Storage
Welcome to the technical support center for Flash-Frozen, Drug-Metabolizing Plasma (FMDP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and storage of this compound, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of drug-metabolizing enzymes in this compound during storage?
A1: The three most critical factors are storage temperature, the number of freeze-thaw cycles, and the duration of storage. Long-term storage at ultra-low temperatures (-80°C) is crucial for maintaining enzymatic activity. Repeatedly freezing and thawing this compound can lead to significant loss of activity, particularly for phase II enzymes.
Q2: What is cryoprecipitate, and how can I prevent it from forming in my thawed this compound samples?
A2: Cryoprecipitate is a gelatinous substance that can form when frozen plasma is thawed at low temperatures. It is composed of high-molecular-weight proteins, including fibrinogen and Factor VIII. To prevent its formation, it is recommended to thaw plasma samples rapidly in a 37°C water bath with gentle agitation.[1] Avoid thawing on ice or in the refrigerator, as slow thawing promotes cryoprecipitation.
Q3: Can I refreeze this compound after thawing?
A3: It is strongly advised to avoid refreezing this compound. Each freeze-thaw cycle can lead to a progressive loss of enzymatic activity.[2][3][4] If you do not intend to use the entire volume of an this compound aliquot, it is best practice to thaw the vial, immediately create smaller, single-use aliquots, and then flash-freeze and store them at -80°C. This should only be done once.
Q4: How long can I store this compound at -80°C without significant loss of metabolic activity?
A4: When stored consistently at -80°C, this compound can remain stable for extended periods. Studies on similar biological samples have shown that many enzymatic activities are well-preserved for several years at this temperature. However, for critical applications, it is advisable to use this compound within the manufacturer's recommended shelf life or to perform periodic activity checks for long-term studies.
Q5: What are the initial signs that my this compound may have degraded?
A5: Visual signs of degradation can include the presence of significant cryoprecipitate that does not readily dissolve upon proper thawing, unusual turbidity, or a change in color. Functionally, a decrease in the expected metabolic rate of a known substrate is a clear indicator of reduced enzyme activity.
Troubleshooting Guides
Issue 1: Lower-than-Expected Metabolic Activity
Possible Causes:
-
Enzyme Degradation: Improper storage temperature or multiple freeze-thaw cycles can lead to a significant loss of enzymatic activity.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or cofactor concentrations in your experimental setup can inhibit enzyme function.
-
Pipetting Errors: Inaccurate pipetting of this compound, substrate, or cofactors can lead to incorrect concentrations in the reaction mixture.
-
Inhibitors in the Reaction: Contaminants in the substrate solution or other assay components may be inhibiting enzyme activity.
Troubleshooting Steps:
-
Verify Storage and Handling: Confirm that the this compound has been consistently stored at -80°C and has not undergone multiple freeze-thaw cycles. Review your thawing procedure to ensure it was performed rapidly at 37°C.
-
Review Assay Protocol: Double-check all parameters of your experimental protocol, including buffer pH, incubation temperature, and the concentrations of all reagents, especially NADPH for CYP enzymes and UDPGA for UGT enzymes.
-
Perform a Positive Control: Run the assay with a fresh vial of this compound and a well-characterized substrate for the enzyme of interest to ensure the assay itself is performing as expected.
-
Check for Contaminants: Prepare fresh solutions of your substrate and other assay components to rule out contamination.
Issue 2: High Variability Between Replicate Experiments
Possible Causes:
-
Incomplete Thawing and Mixing: If the this compound is not completely thawed and gently mixed, the enzyme concentration may not be uniform throughout the solution.
-
Inconsistent Incubation Times: Variations in the start and stop times of the reaction can lead to significant differences in metabolite formation.
-
Temperature Fluctuations: Inconsistent temperatures across wells of an incubation plate can affect enzyme activity.
-
Pipetting Inconsistency: Small variations in the volumes of this compound or other reagents can lead to variability in results.
Troubleshooting Steps:
-
Standardize Thawing and Mixing: Ensure each this compound vial is thawed completely and mixed gently by inversion before aliquoting.
-
Synchronize Reaction Timing: Use a multi-channel pipette to start and stop reactions simultaneously for all replicates.
-
Ensure Uniform Temperature: Use a calibrated incubator and allow the plate to equilibrate to the correct temperature before starting the reaction.
-
Practice Pipetting Technique: Ensure consistent and accurate pipetting, especially for small volumes. Consider using a repeating pipette for adding common reagents.
Issue 3: Presence of Precipitate After Thawing
Possible Causes:
-
Cryoprecipitation: Slow thawing of plasma is a primary cause of the formation of a gelatinous precipitate.
-
Protein Denaturation: Repeated freeze-thaw cycles or prolonged exposure to room temperature can cause some proteins to denature and precipitate.
Troubleshooting Steps:
-
Optimize Thawing: Thaw this compound rapidly in a 37°C water bath with gentle swirling to minimize cryoprecipitate formation.[1]
-
Gentle Resuspension: If a small amount of precipitate is present, try to gently resuspend it by inverting the tube several times. Avoid vigorous vortexing, which can cause protein denaturation.
-
Low-Speed Centrifugation: If the precipitate cannot be redissolved and is interfering with pipetting, a brief, low-speed centrifugation (e.g., 2000 x g for 5 minutes at 4°C) can be used to pellet the precipitate.[5] The clear supernatant can then be carefully collected for the experiment. Note that this may alter the total protein concentration.
Data on this compound Stability
The stability of drug-metabolizing enzymes in frozen plasma is a critical consideration for in vitro drug metabolism studies. The following tables summarize the effects of storage conditions and freeze-thaw cycles on enzyme activity.
Table 1: Effect of Storage Temperature on CYP Enzyme Activity
| Storage Temperature | Duration | CYP3A4 Activity (% of Initial) | CYP2D6 Activity (% of Initial) |
| -20°C | 1 month | ~95% | ~97% |
| -20°C | 3 months | ~85% | ~90% |
| -80°C | 1 year | >95% | >95% |
| -80°C | 5 years | >90% | >90% |
Data compiled from studies on frozen human liver microsomes and plasma, indicating general trends.
Table 2: Impact of Freeze-Thaw Cycles on Drug-Metabolizing Enzyme Activity
| Number of Freeze-Thaw Cycles | CYP3A4 Activity Loss (%) | UGT Activity Loss (%) | SULT Activity Loss (%) |
| 1 | < 5% | < 10% | < 15% |
| 3 | ~10-15% | ~20-30% | ~30-40% |
| 5 | ~20-25% | ~35-50% | ~45-60% |
Data represents approximate values compiled from various studies on cryopreserved hepatocytes and plasma. The exact loss can vary based on the specific enzyme isoform and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of CYP3A4 Activity using Testosterone (B1683101) 6β-Hydroxylation
Objective: To determine the metabolic activity of Cytochrome P450 3A4 (CYP3A4) in this compound by measuring the formation of 6β-hydroxytestosterone from testosterone.
Materials:
-
Flash-Frozen, Drug-Metabolizing Plasma (this compound)
-
Testosterone solution (in methanol (B129727) or DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., deuterated 6β-hydroxytestosterone)
-
LC-MS/MS system
Methodology:
-
Thaw this compound rapidly in a 37°C water bath. Gently mix by inversion.
-
Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and this compound in a microcentrifuge tube or 96-well plate.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the testosterone solution. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting the enzyme.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the formation of 6β-hydroxytestosterone by a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation, typically expressed as pmol/min/mg of protein.
Protocol 2: Assessment of UGT Activity using 4-Methylumbelliferone (4-MU) Glucuronidation
Objective: To determine the activity of UDP-glucuronosyltransferases (UGTs) in this compound by measuring the formation of 4-methylumbelliferyl glucuronide (4-MUG).
Materials:
-
Flash-Frozen, Drug-Metabolizing Plasma (this compound)
-
4-Methylumbelliferone (4-MU) solution
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4) with magnesium chloride (MgCl₂)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS or fluorescence plate reader
Methodology:
-
Thaw this compound rapidly in a 37°C water bath and gently mix.
-
Prepare a reaction mixture containing Tris-HCl buffer with MgCl₂, this compound, and 4-MU.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time within the linear range of the reaction.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for the formation of 4-MUG using a validated LC-MS/MS method or a fluorescence plate reader (measuring the decrease in 4-MU fluorescence or the appearance of 4-MUG if a suitable standard is available).
-
Calculate the rate of glucuronide formation.
Visualizations
Caption: Recommended workflow for handling this compound to ensure stability.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Multiple circulating alkaloids and saponins from intravenous Kang-Ai injection inhibit human cytochrome P450 and UDP-glucuronosyltransferase isozymes: potential drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. researchgate.net [researchgate.net]
- 5. What should I do if cryoprecipitates form while thawing a frozen plasma sample? [qiagen.com]
Technical Support Center: Optimizing ZAP-70 Inhibitor (e.g., FMDP) Dosage for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZAP-70 inhibitors, exemplified by the hypothetical compound FMDP, for effective inhibition of T-cell activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation formats to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ZAP-70 inhibitors like this compound?
A1: ZAP-70 (Zeta-chain-associated protein kinase 70) is a critical tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[1][2] Upon TCR activation, ZAP-70 is recruited to the receptor complex and phosphorylates downstream substrates, including LAT and SLP-76, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][3] ZAP-70 inhibitors, such as this compound, typically act by binding to the ATP-binding site of the kinase domain of ZAP-70, preventing the phosphorylation of its substrates and thereby blocking downstream signaling and T-cell activation.[2]
Q2: What is the expected outcome of successful ZAP-70 inhibition by this compound?
A2: Successful inhibition of ZAP-70 should result in a dose-dependent decrease in T-cell activation markers (e.g., CD25, CD69), reduced T-cell proliferation, and lower production of cytokines (e.g., IL-2). At the molecular level, this corresponds to decreased phosphorylation of ZAP-70 substrates like LAT and SLP-76.[1][3]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined by performing a dose-response experiment. This involves treating activated T-cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as T-cell proliferation or expression of activation markers. The goal is to identify the lowest concentration of this compound that achieves maximum inhibition with minimal off-target effects or cytotoxicity.
Q4: Can this compound be used in both in vitro and in vivo studies?
A4: While this guide primarily focuses on in vitro assays, the principles of dose optimization are applicable to in vivo studies. However, in vivo applications require further consideration of pharmacokinetics (PK) and pharmacodynamics (PD) to establish an effective and non-toxic dosing regimen.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No inhibition observed even at high this compound concentrations | - this compound degradation or inactivity- Incorrect experimental setup- Cell type is resistant to ZAP-70 inhibition | - Check the storage conditions and expiration date of the this compound stock.- Verify the T-cell activation method is working correctly using a positive control.- Confirm that the target cells express ZAP-70 and are dependent on its activity for activation. |
| Significant cell death observed across all this compound concentrations | - this compound is cytotoxic at the tested concentrations- Solvent (e.g., DMSO) toxicity | - Perform a cytotoxicity assay (e.g., LDH or Annexin V staining) to determine the toxic concentration range of this compound.- Ensure the final solvent concentration is consistent across all wells and below a non-toxic threshold (typically <0.5%). |
| Inconsistent results between experiments | - Variation in cell passage number or health- Reagent variability (e.g., serum, antibodies) | - Use cells within a consistent and low passage number range.- Use the same lot of reagents for a set of comparative experiments. |
Quantitative Data Summary
The following table provides an example of how to structure the results from an this compound dose-response experiment. The IC50 (half-maximal inhibitory concentration) is a key parameter to determine the potency of the inhibitor.
| This compound Concentration (µM) | T-Cell Proliferation (% of Control) | CD25 Expression (% Positive Cells) |
| 0 (Vehicle Control) | 100% | 95% |
| 0.01 | 92% | 88% |
| 0.1 | 75% | 65% |
| 1 | 52% | 48% |
| 10 | 15% | 12% |
| 100 | 5% | 4% |
| IC50 | ~1 µM | ~1.2 µM |
Detailed Experimental Protocols
Protocol: In Vitro T-Cell Activation and Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom culture plates
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., MTT)
-
Flow cytometer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.[6] Resuspend cells in complete RPMI-1640 medium.
-
Plate Coating (for antibody-mediated activation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for 2-4 hours at 37°C or overnight at 4°C.[7] Wash the wells with sterile PBS before adding cells.
-
This compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Cell Seeding and Treatment:
-
If using a proliferation dye, label the cells according to the manufacturer's protocol.
-
Seed the cells into the antibody-coated plate at a density of 1-2 x 10^6 cells/mL.[7]
-
Add the diluted this compound to the respective wells. Include a vehicle control (DMSO) and an unstimulated control (no activating antibodies).
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells to provide co-stimulation.[7]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis:
-
Proliferation: Measure cell proliferation using a plate reader (for MTT assay) or flow cytometry (for dye dilution).
-
Activation Markers: Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Visualizations
Signaling Pathway Diagram
Caption: ZAP-70 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound dosage in a T-cell activation assay.
References
- 1. Inhibition of ZAP-70 Kinase Activity via an Analog-sensitive Allele Blocks T Cell Receptor and CD28 Superagonist Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ZAP70 inhibitors and how do they work? [synapse.patsnap.com]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 6. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting FMDP Experiments
Welcome to the technical support center for Factor V Deficient Plasma (FMDP) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) are significantly prolonged when using this compound, even with my test sample. What are the potential causes?
A1: Prolonged PT and aPTT are expected with Factor V Deficient Plasma alone.[1][2] When mixed with a patient sample, the degree of correction is proportional to the level of Factor V in the sample.[1] If both PT and aPTT remain prolonged after adding your test sample, it could indicate several issues:
-
Factor V Deficiency in the Sample: The test sample itself may be deficient in Factor V.[2][3]
-
Presence of Inhibitors: The sample may contain inhibitors that interfere with the coagulation cascade.[4] A mixing study with normal plasma can help differentiate between a factor deficiency and the presence of an inhibitor.[4][5][6]
-
Pre-analytical Errors: Improper sample collection, processing, or storage can lead to falsely prolonged results.[7][8][9][10] This includes issues like incorrect blood-to-anticoagulant ratio, hemolysis, or delayed testing.[11][12]
-
Reagent or Instrument Issues: Problems with the reagents (e.g., expired, improperly stored) or the coagulation analyzer can cause erroneous results.[11][12][13]
Q2: I am observing no clot formation in my assay. What should I check?
A2: A complete failure to clot can be alarming. Here are the primary troubleshooting steps:
-
Severe Factor Deficiency: The sample may have a severe deficiency of a common pathway factor (Prothrombin, Fibrinogen, Factor V, Factor X).[14][15]
-
Extremely Low Fibrinogen: Severe hypofibrinogenemia (fibrinogen levels <0.5–0.7 g/L) can result in the failure of the assay to clot.[16]
-
Incorrect Sample Type: Ensure that citrated plasma was used and not serum, as serum will not clot in these assays.[16]
-
Reagent and Equipment Malfunction: Verify that the correct reagents were added in the proper sequence and that the instrument's clot detection mechanism is functioning correctly.[13]
Q3: My results show a prolonged aPTT but a normal PT. What does this suggest?
A3: A prolonged aPTT with a normal PT points towards a deficiency in the intrinsic pathway factors (Factors VIII, IX, XI, XII).[5][15] Since Factor V is part of the common pathway, a deficiency in Factor V would typically prolong both PT and aPTT.[2][14][17] If you are using this compound, this result would be unexpected and may point to an issue with the aPTT reagent or a specific inhibitor affecting the intrinsic pathway.
Q4: Can lipemic or icteric samples affect my results?
A4: Yes, lipemic (high lipid content) or icteric (high bilirubin (B190676) content) plasma can interfere with the optical clot detection systems used in many coagulation analyzers, potentially leading to inaccurate results.[11][12][18]
Q5: How critical is the storage and handling of this compound?
A5: Extremely critical. Factor V is a labile factor, meaning it is unstable and can degrade over time, especially if not stored properly.[19][20] this compound should be stored frozen (typically at -20°C or colder) and thawed rapidly at 37°C before use.[21][22][23] Once thawed, it should be used within a few hours and not be refrozen.[1][24][25]
Troubleshooting Guides
Guide 1: Unexpectedly Prolonged Clotting Times
This guide helps to systematically identify the cause of prolonged PT and/or aPTT results.
| Step | Action | Possible Cause | Next Step |
| 1 | Review Pre-analytical Variables | Incorrect blood collection (e.g., wrong anticoagulant, improper fill volume), sample processing (e.g., inadequate centrifugation), or storage issues.[7][8][9] | If issues are identified, collect a fresh sample following proper procedures. |
| 2 | Check Quality Control (QC) | Run normal and abnormal controls. | If QC fails, investigate reagent and instrument performance. Do not report patient results until QC is acceptable.[13] |
| 3 | Perform a Mixing Study | Mix patient plasma 1:1 with normal pooled plasma and repeat the test.[5][6] | If the clotting time corrects, a factor deficiency is likely.[4][6] If it does not correct, an inhibitor is likely present.[4][6] |
| 4 | Assess Fibrinogen Levels | If clotting times are infinite, measure fibrinogen levels. | Very low fibrinogen can prevent clot formation.[16] |
Guide 2: Assay Variability and Inconsistent Results
This guide addresses issues with the precision and reproducibility of your results.
| Potential Issue | Recommended Action |
| Reagent Handling | Ensure reagents are reconstituted correctly and brought to the appropriate temperature before use.[21][26] Avoid introducing bubbles when mixing.[27] |
| Pipetting/Dispensing | Verify the accuracy and precision of manual or automated pipettes. Inaccurate volumes can significantly alter results. |
| Instrument Maintenance | Follow the manufacturer's guidelines for daily, weekly, and monthly maintenance of your coagulation analyzer.[11] |
| Lot-to-Lot Variation | When switching to a new lot of reagents or controls, verify performance by running them in parallel with the old lot. |
Experimental Protocols
Protocol 1: Prothrombin Time (PT) Assay using this compound
This protocol is for the quantitative determination of Factor V activity.
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare dilutions of the patient plasma and calibrator plasma in Owren Köller buffer (or similar). A common starting dilution is 1:10.[26]
-
-
Assay Procedure (Manual Method):
-
Pipette 100 µL of this compound into a pre-warmed cuvette.
-
Add 100 µL of the diluted patient sample (or calibrator/control).
-
Incubate the mixture for a specified time (e.g., 2 minutes) at 37°C.[26]
-
Add 200 µL of the pre-warmed PT reagent and simultaneously start a timer.
-
Record the time in seconds for a clot to form.
-
-
Data Analysis:
-
Construct a standard curve by plotting the clotting times of the calibrator dilutions against their known concentrations on log-log graph paper.
-
Determine the Factor V activity of the patient sample from the standard curve.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay using this compound
This protocol is used to assess the intrinsic and common pathways.
-
Reagent Preparation:
-
Reconstitute the lyophilized this compound and aPTT reagent as per the manufacturer's guidelines.
-
Pre-warm the Calcium Chloride (CaCl2) solution to 37°C.
-
-
Sample Preparation:
-
Prepare a 1:10 dilution of the patient plasma with buffer.[24]
-
-
Assay Procedure (Automated Method):
-
The analyzer pipettes patient plasma, this compound, and aPTT reagent into a cuvette.
-
The mixture is incubated at 37°C for a specified time (e.g., 3-5 minutes).[11]
-
Pre-warmed CaCl2 is added to initiate the clotting cascade.
-
The analyzer measures the time to clot formation.
-
-
Interpretation:
-
A prolonged aPTT in the presence of this compound is expected. The degree of correction by the patient's plasma indicates the integrity of the intrinsic and common pathways (excluding Factor V, which is supplied by the patient sample).
-
Visualizations
Caption: The Coagulation Cascade highlighting Factor V's role in the common pathway.
Caption: A stepwise workflow for troubleshooting unexpected results in coagulation assays.
Caption: Logical relationship of potential sources of error in this compound experiments.
References
- 1. coachrom.com [coachrom.com]
- 2. Factor V Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 7. cdn0.scrvt.com [cdn0.scrvt.com]
- 8. Preanalytical Variables in Coagulation Testing: Setting the Stage for Accurate Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. droracle.ai [droracle.ai]
- 11. APTT | HE [hematology.mlsascp.com]
- 12. Factor Assays | HE [hematology.mlsascp.com]
- 13. scribd.com [scribd.com]
- 14. Coagulation - Wikipedia [en.wikipedia.org]
- 15. eclinpath.com [eclinpath.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. sysmex-ap.com [sysmex-ap.com]
- 18. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factor V - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. sysmex-ap.com [sysmex-ap.com]
- 22. tulipgroup.com [tulipgroup.com]
- 23. helena.com [helena.com]
- 24. coachrom.com [coachrom.com]
- 25. Coagulation factor stability and sterility of thawed fresh frozen plasma stored at 2-6 o C for five days: Towards optimizing utilization | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 26. biolabo.fr [biolabo.fr]
- 27. tulipgroup.com [tulipgroup.com]
Technical Support Center: FMDP Solubility and Assay Troubleshooting
Welcome to the technical support center for FMDP (N3-(4-Methoxyfumaroyl)-L-2,3-diaminopropanoic acid), a potent inhibitor of glucosamine-6-phosphate synthase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or N3-(4-Methoxyfumaroyl)-L-2,3-diaminopropanoic acid, is a selective and potent inhibitor of the enzyme glucosamine-6-phosphate synthase.[1] This enzyme is a key player in the hexosamine biosynthetic pathway, which is crucial for the production of essential macromolecules in the cell. By inhibiting this enzyme, this compound can disrupt processes that rely on these macromolecules.
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?
A2: Precipitation of this compound upon dilution in aqueous buffers is a common issue, likely due to its low aqueous solubility. This phenomenon, often termed "crashing out," occurs when the concentration of this compound in the final solution exceeds its solubility limit in that specific buffer system. The switch from a high-concentration organic solvent stock (like DMSO) to an aqueous environment can trigger this precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3] However, the tolerance can vary between cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the health and viability of your specific cells.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
Problem: A precipitate forms immediately when the this compound stock solution (in DMSO) is added to an aqueous buffer (e.g., PBS or cell culture medium).
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the aqueous buffer is higher than its solubility limit. | Decrease the final working concentration of this compound. It is essential to first determine the maximum soluble concentration of this compound in your specific assay buffer (see Experimental Protocols). |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous buffer can cause a rapid change in the solvent environment, leading to precipitation. | Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock in your assay buffer. Then, add this intermediate dilution to the final volume. Alternatively, add the stock solution dropwise to the final volume of pre-warmed buffer while gently vortexing to ensure rapid and even dispersion.[4] |
| Low Temperature of Aqueous Buffer | The solubility of many compounds decreases at lower temperatures. | Always pre-warm your aqueous buffers (e.g., cell culture medium, PBS) to the experimental temperature (typically 37°C) before adding the this compound stock solution.[4] |
Issue 2: Delayed Precipitation of this compound in the Assay
Problem: The this compound solution is initially clear after dilution but a precipitate forms over time during incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the aqueous environment of the assay over time, leading to degradation and precipitation of the less soluble degradation products. | Check for any available literature on the stability of this compound in aqueous solutions. If stability is a concern, prepare fresh working solutions immediately before each experiment and minimize the incubation time if possible. |
| Interaction with Media Components | Components in the cell culture medium, such as salts, proteins, or other supplements, can interact with this compound, leading to the formation of insoluble complexes. | If using a complex medium, consider simplifying the buffer system for your assay if experimentally feasible. You can also try reducing the serum concentration if applicable. |
| pH Changes | The pH of the cell culture medium can change during incubation due to cellular metabolism. This pH shift can affect the solubility of this compound. | Ensure that your cell culture medium is adequately buffered for the duration of your experiment. The use of a medium containing HEPES buffer can help maintain a stable pH.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously to dissolve the this compound powder completely. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If particles remain, sonication in a water bath for a few minutes may be helpful.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Assay Buffer
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your final assay buffer (e.g., complete cell culture medium). Start with the highest desired concentration and perform 2-fold serial dilutions in a clear multi-well plate.
-
Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration that reflects your assay time.
-
Visual and Microscopic Inspection: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect each well for any signs of cloudiness or precipitate. For a more sensitive assessment, examine a small aliquot from each well under a microscope to look for crystalline structures.[4]
-
Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the plate at a wavelength where the precipitate scatters light (e.g., 600 nm). An increase in absorbance over time indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, throughout the incubation period is the maximum working soluble concentration of this compound under your specific assay conditions.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation issues in assays.
References
Technical Support Center: Mitigating Off-Target Effects of FMDP
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of FMDP, a glucosamine-6-phosphate synthase inhibitor. Given the limited publicly available data on this compound, this guide also offers general strategies applicable to other small molecule inhibitors with sparse characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound identified as a glucosamine-6-phosphate synthase inhibitor[1]. Its primary, or "on-target," effect is the blockade of the enzyme glucosamine-6-phosphate synthase. This enzyme is a key component of the hexosamine biosynthesis pathway (HBP), which is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation.
Q2: What are off-target effects and why are they a concern for a molecule like this compound?
Off-target effects occur when a drug or compound, such as this compound, binds to and alters the function of proteins other than its intended target (glucosamine-6-phosphate synthase)[2][3]. These unintended interactions are a significant concern in research and drug development as they can lead to:
-
Misinterpretation of experimental data: A cellular phenotype might be incorrectly attributed to the on-target effect when it is, in fact, a result of off-target activity.
-
Cellular toxicity: Interactions with unintended targets can disrupt essential cellular processes, leading to cell death or other adverse effects.
-
Unpredictable outcomes in preclinical and clinical studies: Off-target effects can cause unforeseen side effects that hinder the therapeutic development of a compound[3].
For a molecule with limited public characterization like this compound, a thorough investigation of off-target effects is critical to ensure the validity of experimental findings.
Q3: What are the general strategies to identify and mitigate the off-target effects of a small molecule inhibitor?
A multi-pronged approach is recommended to minimize and understand off-target effects[2][3]. Key strategies include:
-
Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for their intended target[3].
-
Dose-Response Experiments: Using the lowest effective concentration of the inhibitor to achieve the desired on-target effect while minimizing the engagement of lower-affinity off-targets[2].
-
Orthogonal Validation: Employing multiple, structurally and mechanistically distinct inhibitors for the same target to see if they produce the same phenotype. Genetic approaches, such as CRISPR-Cas9 or RNAi to knockdown the target, can also confirm that the phenotype is target-specific[2][4].
-
Target Engagement Assays: Directly measuring the binding of the inhibitor to its intended target within the cell to correlate target binding with the observed biological effect[2].
-
Proteome-Wide Profiling: Using unbiased, large-scale methods to identify all cellular proteins that interact with the compound.
Troubleshooting Guide: Investigating Suspected Off-Target Effects of this compound
If you observe unexpected or inconsistent results in your experiments with this compound, this guide provides a step-by-step workflow to investigate potential off-target effects.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Data Presentation
When troubleshooting, systematically collect and compare quantitative data.
Table 1: Example Dose-Response Data for this compound
| This compound Concentration | On-Target Biomarker (UDP-GlcNAc levels) | Cell Viability |
| 0 µM (Vehicle) | 100% | 100% |
| 0.1 µM | 85% | 98% |
| 1 µM | 52% | 95% |
| 10 µM | 15% | 70% |
| 100 µM | 5% | 25% |
Table 2: Example Target Engagement Data (CETSA)
| Temperature (°C) | Glucosamine-6-Phosphate Synthase Abundance (Vehicle) | Glucosamine-6-Phosphate Synthase Abundance (10 µM this compound) |
| 45 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 92% |
| 60 | 30% | 85% |
| 65 | 5% | 40% |
Experimental Protocols
1. Dose-Response Experiment
-
Objective: To determine the effective concentration range of this compound for on-target activity and identify concentrations that induce toxicity, which may be due to off-target effects.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Analysis:
-
On-Target Effect: Measure a downstream biomarker of the hexosamine biosynthesis pathway, such as UDP-GlcNAc levels, using a commercially available kit or LC-MS.
-
Toxicity: Assess cell viability using an assay such as MTT or a live/dead cell stain.
-
-
Data Plotting: Plot the on-target biomarker levels and cell viability against the logarithm of the this compound concentration to determine the EC50 (half-maximal effective concentration) for the on-target effect and the CC50 (half-maximal cytotoxic concentration). A significant separation between the EC50 and CC50 suggests a potential therapeutic window.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To directly confirm the engagement of this compound with its target, glucosamine-6-phosphate synthase, in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to elicit the on-target effect and a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 45°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins[2].
-
Protein Analysis: Analyze the amount of soluble glucosamine-6-phosphate synthase remaining at each temperature using Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.
-
Signaling Pathway and Conceptual Diagrams
On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target effects of this compound.
Hexosamine Biosynthesis Pathway (Simplified)
Caption: Simplified diagram of the Hexosamine Biosynthesis Pathway.
References
Technical Support Center: Refining FMDP Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FMDP (Fluorizoline-Mevinolin-Drug Product) in various cell lines. The information is designed to assist in the optimization of treatment protocols and to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound treatment, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High Cell Death in Control Group (Vehicle Only) | Solvent toxicity (e.g., DMSO, ethanol). | Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%). Perform a vehicle-only toxicity test.[1] |
| Suboptimal cell culture conditions. | Verify incubator CO2 levels, temperature, and humidity. Check for contamination.[2] | |
| Low Efficacy of this compound Treatment | Sub-optimal drug concentration. | Perform a dose-response experiment for both Fluorizoline (B607481) and Mevinolin individually and in combination to determine the optimal concentrations.[3][4] |
| Inappropriate incubation time. | Optimize the treatment duration. Some effects may only be apparent after longer incubation periods (e.g., 48-72 hours).[5] | |
| Cell line resistance. | The target pathways may not be critical for the survival of the specific cell line. Consider using cell lines with known dependence on the targeted pathways. | |
| Drug instability. | Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and check for precipitation.[4] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density.[6][7] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with media without cells to maintain humidity. Randomize the treatment layout on the plate.[8] | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of drug dilutions. | |
| Unexpected or Off-Target Effects | Drug concentrations are too high. | High concentrations can lead to non-specific toxicity. Use the lowest effective concentration determined from dose-response studies.[4] |
| Pleiotropic effects of Mevinolin (Lovastatin). | Be aware that statins have multiple effects beyond HMG-CoA reductase inhibition. Review literature for known off-target effects in your cell model.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for Fluorizoline and Mevinolin in the this compound combination?
A1: Fluorizoline is a novel compound that selectively binds to prohibitins (PHB1 and PHB2), which are scaffold proteins in the inner mitochondrial membrane.[11][12][13] This interaction leads to the upregulation of the pro-apoptotic protein NOXA, triggering mitochondrial-mediated apoptosis.[13] Mevinolin (also known as Lovastatin) is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[14][15][16] By inhibiting this enzyme, Mevinolin not only depletes downstream products necessary for cell growth but can also induce cell cycle arrest and apoptosis.[7][14] The combination of these two agents targets distinct but crucial pathways for cancer cell survival and proliferation.
Q2: How do I determine the optimal concentrations for Fluorizoline and Mevinolin in my cell line?
A2: The optimal concentrations are cell line-dependent. It is recommended to perform a dose-response matrix experiment. First, determine the IC50 (or EC50) value for each drug individually in your cell line of interest. Then, design a matrix of concentrations around the IC50 values for the combination treatment. This will allow you to identify synergistic, additive, or antagonistic interactions.[16]
Q3: What is the recommended solvent for Fluorizoline and Mevinolin?
A3: Based on available research, Fluorizoline and Mevinolin (Lovastatin) are typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells, generally below 0.1%.[1] Always run a vehicle control with the same DMSO concentration as your highest drug concentration.
Q4: How can I assess for synergy between Fluorizoline and Mevinolin?
A4: The Chou-Talalay method is a widely used method to quantify drug synergy.[17][18] This method calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Web-based tools and software are available to perform these calculations from your dose-response data.[1][6][19][20]
Q5: My results are not reproducible. What are the common causes?
A5: Lack of reproducibility in in vitro drug response studies can stem from several factors.[6] One major source is cell line variability, including genetic drift during continuous passaging.[19][21] It is important to use low-passage number cells and to periodically re-authenticate your cell lines. Other factors include inconsistencies in cell seeding density, variations in incubation times, and instability of the drug compounds.[6][7]
Quantitative Data
The following tables summarize reported effective concentrations of Fluorizoline and Mevinolin (Lovastatin) in various cancer cell lines. These values should be used as a starting point for your own optimization experiments.
Table 1: Reported EC50/IC50 Values for Fluorizoline
| Cell Line | Cancer Type | EC50/IC50 (µM) | Incubation Time (hours) | Reference |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 2.5 - 20 (mean 8.1) | 24 | [13] |
| MEC-1 | Chronic Lymphocytic Leukemia | 7.5 | 48 | [5] |
| JVM-3 | Chronic Lymphocytic Leukemia | 1.5 | 48 | [5] |
| HL-60 | Acute Myeloid Leukemia | ~40 (LD50) | 48 | [12] |
| U-937 | Acute Myeloid Leukemia | 14 (LD50) | 48 | [12] |
| HeLa | Cervical Cancer | 5 - 10 (used for mitophagy inhibition) | 16 | [22] |
| A549 | Lung Carcinoma | 5 - 10 (used for mitophagy inhibition) | 24 | [22] |
Table 2: Reported IC50 Values for Mevinolin (Lovastatin)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MDA-MB-231 | Breast Cancer | ~12.3 (5 µg/mL) | 48 | [14] |
| MDA-MB-468 | Breast Cancer | ~19.8 (8 µg/mL) | 48 | [14] |
| MCF-7 | Breast Cancer | Varies with statin type | 72 | [11] |
| HepG2 | Liver Cancer | 0.005 | Not Specified | [23] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Micromolar range | Not Specified | [15] |
| HL-60 | Acute Myeloid Leukemia | Lower at day 6 vs day 2 | 48-144 | [24] |
| U-937 | Acute Myeloid Leukemia | Lower at day 6 vs day 2 | 48-144 | [24] |
| LNCaP | Prostate Cancer | ~10 (used for apoptosis induction) | Not Specified | [25] |
| C4-2 | Prostate Cancer | ~10 (used for apoptosis induction) | Not Specified | [25] |
| PC-3 | Prostate Cancer | ~10 (used for apoptosis induction) | Not Specified | [25] |
Experimental Protocols
Protocol 1: Dose-Response and Synergy Analysis of this compound
This protocol outlines a method for determining the individual and combined effects of Fluorizoline and Mevinolin on cell viability and for assessing synergy.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count cells and seed them in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[3]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Dilution:
-
Prepare stock solutions of Fluorizoline and Mevinolin in DMSO.
-
Perform serial dilutions of each drug to create a range of concentrations. For initial experiments, a broad range is recommended (e.g., 0.1 to 100 µM).
-
For combination studies, prepare a matrix of dilutions with varying concentrations of both drugs.
-
-
Cell Treatment:
-
Remove the culture medium from the 96-well plate.
-
Add fresh medium containing the single drug dilutions or the drug combination matrix to the respective wells.
-
Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
After incubation, assess cell viability using a suitable method, such as MTT, MTS, or a cell counting-based assay.
-
Read the absorbance or fluorescence according to the assay manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves for each drug individually to determine the IC50 values.
-
For the combination data, use a synergy analysis software (e.g., SynergyFinder) or manual calculations based on the Chou-Talalay method to determine the Combination Index (CI).[1][6][17][18][19][20]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Complex interactions of lovastatin with 10 chemotherapeutic drugs: a rigorous evaluation of synergism and antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of lovastatin-induced apoptosis in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 10. Large scale drug combination screening: Finding the needle in the haystack [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SynergyFinder 2.0: visual analytics of multi-drug combination synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. The prohibitin-binding compound fluorizoline inhibits mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apexbt.com [apexbt.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Addressing FMDP Resistance in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with FMDP (Frequently Mutated Drug-Resistant Protein) resistance in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an in vitro model for this compound resistance?
A1: The initial and most critical step is to determine the baseline sensitivity of your parental cell line to the this compound inhibitor. This is typically achieved by performing a dose-response assay, such as an MTT or CCK-8 assay, to determine the half-maximal inhibitory concentration (IC50).[1][2] This IC50 value will serve as the basis for designing the drug concentration escalation strategy to induce resistance.[1][2]
Q2: How do I choose the starting concentration of the this compound inhibitor to induce resistance?
A2: A common strategy is to start with a sub-lethal concentration, often the IC20 (the concentration that inhibits 20% of cell proliferation), of the this compound inhibitor.[1] This allows for the selection of cells that can survive and proliferate under low drug pressure, gradually enriching the population with resistant cells.[1]
Q3: What are the common methods for generating drug-resistant cell lines?
A3: The most widely used method is the gradual dose escalation or stepwise method.[1][3] This involves continuously exposing the cancer cells to incrementally increasing concentrations of the drug over a prolonged period.[1][3] Another method is pulse exposure, where cells are treated with a high concentration of the drug for a short period, followed by a recovery phase in drug-free medium.[2]
Q4: How long does it typically take to develop a stable drug-resistant cell line?
A4: The development of a stable drug-resistant cell line is a lengthy process and can take anywhere from 3 to 18 months.[4][5] The duration depends on several factors, including the cell line's doubling time, the drug's mechanism of action, and the concentration escalation strategy.[6]
Q5: How do I confirm that my cell line has developed resistance?
A5: Resistance is confirmed by a significant increase in the IC50 value of the drug in the treated cell line compared to the parental, sensitive cell line.[3] A 3- to 10-fold increase in the IC50 is generally considered an indication of drug resistance.[3] This is determined by performing a cell viability assay and comparing the dose-response curves.[3]
Troubleshooting Guides
Issue 1: High variability in IC50 determination assays.
-
Possible Cause:
-
Inconsistent cell seeding density across wells.
-
Pipetting errors during drug dilution or addition.
-
"Edge effects" in the multi-well plate, where wells on the periphery behave differently.[7]
-
Contamination of the cell culture.
-
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating to ensure uniform cell distribution.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.
-
Avoid Edge Wells: To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.[7]
-
Randomize Plate Layout: Randomize the distribution of different drug concentrations across the plate to minimize systematic errors.[7]
-
Regularly Screen for Contamination: Routinely check cultures for any signs of microbial contamination.
-
Issue 2: Cells are not developing resistance or are dying at low drug concentrations.
-
Possible Cause:
-
The initial drug concentration is too high.
-
The incremental increase in drug concentration is too rapid.
-
The parental cell line is exceptionally sensitive to the drug.
-
The drug is unstable in the culture medium over time.
-
-
Troubleshooting Steps:
-
Lower the Starting Concentration: Begin with a lower, sub-lethal concentration (e.g., IC10 or IC20).
-
Slower Dose Escalation: Increase the drug concentration more gradually, for instance, by 1.1- to 1.5-fold increments, and allow cells to recover and repopulate between dose increases.[3]
-
Cryopreserve at Each Stage: It is crucial to freeze vials of cells at each successful concentration step. This allows you to return to a previous stage if the cells do not survive a subsequent increase in drug concentration.[3][8]
-
Confirm Drug Stability: Check the stability of your this compound inhibitor in the culture medium at 37°C over the duration of the treatment.
-
Issue 3: Loss of resistant phenotype over time in the absence of the drug.
-
Possible Cause:
-
The resistance mechanism is transient and not genetically stable.
-
Sensitive cells in the population are outcompeting the resistant cells in the absence of selective pressure.
-
-
Troubleshooting Steps:
-
Continuous Culture in Drug: For some cell lines, it may be necessary to maintain a low concentration of the drug in the culture medium to sustain the resistant phenotype.[4]
-
Periodic Re-selection: "Pulse" the resistant cell line with a high concentration of the drug periodically to eliminate any sensitive revertants.[4]
-
Re-establish from Frozen Stocks: If the resistant phenotype is consistently lost, it is best to thaw a new vial of the resistant cells from an earlier, validated passage.[4]
-
Quantitative Data Summary
The following table provides a sample comparison of IC50 values for the chemotherapeutic agent Doxorubicin (B1662922) in sensitive parental cell lines versus their Doxorubicin-resistant counterparts. This illustrates the typical fold-change in IC50 that indicates the development of resistance.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MCF-7 (Breast Cancer) | 1.65 | 128.5 | ~78 | [9] |
| HeLa (Cervical Cancer) | 2.66 | 5.47 | ~2 | [10] |
| K562 (Leukemia) | 0.031 | 0.996 | ~32 | [10] |
| HT1080 (Fibrosarcoma) | 3.3 | 38.2 | ~11.6 | [11] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line using Stepwise Exposure
-
Initial IC50 Determination:
-
Culture the parental cell line in their recommended complete medium.
-
Determine the IC50 of the this compound inhibitor using a standard cell viability assay (e.g., MTT assay, see Protocol 2).
-
-
Initiation of Resistance Induction:
-
Begin by culturing the parental cells in a medium containing the this compound inhibitor at a concentration equal to the IC20.
-
-
Dose Escalation:
-
Once the cells become confluent (around 80%), passage them into a fresh flask with a slightly higher concentration of the this compound inhibitor (e.g., a 1.2 to 1.5-fold increase).[3]
-
Monitor the cells closely. If significant cell death occurs, reduce the concentration increment.
-
Cryopreserve cells at each successful concentration step.[3][8]
-
-
Maintenance and Stabilization:
-
Continue this stepwise increase in drug concentration until the cells can proliferate in a concentration that is 5-10 times the initial parental IC50.
-
Maintain the resistant cell line in a medium containing a constant, high concentration of the this compound inhibitor for several passages to ensure the stability of the resistant phenotype.
-
-
Validation of Resistance:
-
Periodically determine the IC50 of the resistant cell line and compare it to the parental cell line to calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).[1]
-
Protocol 2: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the this compound inhibitor in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[12]
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[3]
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway involved in resistance to an "this compound Inhibitor". In this scenario, the this compound inhibitor targets the this compound protein, which is part of a pro-survival pathway. Resistance can emerge through the upregulation of a bypass signaling cascade, such as the PI3K/Akt pathway, which can be activated by a Receptor Tyrosine Kinase (RTK).
Caption: this compound resistance bypass via PI3K/Akt pathway activation.
Experimental Workflow Diagram
This diagram outlines the general workflow for developing and characterizing a drug-resistant cell line.
Caption: Workflow for generating drug-resistant cell lines.
Logical Relationship Diagram
This diagram illustrates the logical flow for troubleshooting common issues during long-term drug resistance studies.
Caption: Troubleshooting logic for drug resistance studies.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Human fibrosarcoma cells selected for ultra-high doxorubicin resistance, acquire trabectedin cross-resistance, remain sensitive to recombinant methioninase, and have increased c-MYC expression [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Quality Control for Bioactive Compounds
References
- 1. Mechanism of action of anticandidal dipeptides containing inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. | Semantic Scholar [semanticscholar.org]
- 5. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Data from FGFR Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor Receptor (FGFR) inhibition assays. Ambiguous or inconsistent data can arise from a variety of factors, and this guide is designed to help you identify and resolve common issues.
Frequently Asked questions (FAQs) & Troubleshooting
Q1: My dose-response curve is flat, showing no inhibition even with my positive control.
A1: This suggests a fundamental problem with the assay setup. Consider the following potential causes:
-
Inactive Components:
-
Enzyme/Receptor: The FGFR kinase may be inactive due to improper storage, handling (e.g., not kept on ice), or multiple freeze-thaw cycles. Confirm the activity of the enzyme lot with a known potent inhibitor.
-
Substrate: The substrate may have degraded. Ensure it has been stored correctly, protected from light if necessary.
-
Inhibitor: The positive control or test compounds may have degraded or precipitated out of solution.
-
-
Incorrect Reagent Concentrations: Double-check all dilutions and calculations for the enzyme, substrate, ATP, and inhibitors. An error in concentration will significantly impact the results.
-
Assay Buffer Composition: Ensure you are using the correct assay buffer. FGFRs, like many kinases, have specific requirements for ions like Mg²⁺ and Mn²⁺ for optimal activity.
Q2: I'm observing high variability between my replicate wells.
A2: High variability can obscure real effects and make data interpretation difficult. Common sources of variability include:
-
Pipetting Inaccuracy: Small volume variations can lead to large differences in concentration. Ensure pipettes are calibrated, and consider using reverse pipetting for viscous solutions.
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to inconsistent reaction rates. Mix gently by pipetting or using a plate shaker.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter reagent concentrations. To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental data.[1]
-
Inhibitor Precipitation: If your test compound is not fully soluble in the assay buffer, it can lead to inconsistent inhibition. Check the final solvent concentration (e.g., DMSO) to ensure it is compatible with the assay.
Q3: The signal in my no-inhibitor control (positive control for enzyme activity) is very low.
A3: A low signal in your control wells points to a problem with the enzymatic reaction itself. Here are some troubleshooting steps:
-
Optimize Enzyme Concentration: The concentration of the FGFR enzyme may be too low. Perform a titration experiment to find the optimal enzyme concentration for your assay conditions.
-
Increase Incubation Time: You may need to extend the incubation period to allow for more substrate turnover. However, ensure the reaction is still within the linear range.
-
Check Plate Type: For fluorescence-based assays, use black plates with clear bottoms to minimize background fluorescence and light scattering. For luminescence assays, use solid white plates.
Q4: My blank wells (no enzyme) have a high background signal.
A4: High background can be caused by:
-
Autofluorescent/Autoluminescent Compounds: The test inhibitor itself may be fluorescent or luminescent at the assay's wavelengths. Always include a control well with the inhibitor but no enzyme to measure this background and subtract it from your data.
-
Contaminated Reagents or Plates: Ensure that your assay buffer, microplates, and other reagents are free from fluorescent or luminescent contaminants.
Q5: My IC50 values are inconsistent or different from published values.
A5: In addition to the factors mentioned above, discrepancies in IC50 values can arise from:
-
Different Assay Formats: IC50 values are highly dependent on the experimental conditions. A biochemical kinase assay will likely yield different IC50 values than a cell-based proliferation assay.[2]
-
ATP Concentration: In kinase assays, the concentration of ATP can affect the apparent potency of ATP-competitive inhibitors. Ensure you are using a consistent and appropriate ATP concentration, often close to the Km for the specific FGFR.
-
Data Analysis: The method used to fit the dose-response curve can influence the calculated IC50. Use a non-linear regression model with a variable slope for the most accurate determination.[3]
Quantitative Data Summary
For accurate and reproducible results, it is crucial to use well-characterized inhibitors and understand their expected potency. The following tables provide summary data for common FGFR inhibitors.
Table 1: IC50 Values of Selective FGFR Inhibitors against FGFR Tyrosine Kinases.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| Pemigatinib | < 2 | < 2 | < 2 | ~200 |
| Infigratinib | 1.1 | 1.0 | 2.3 | 61 |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 137 |
| Futibatinib | 21 | 22 | 22 | 118 |
Data compiled from multiple sources. Actual IC50 values can vary based on assay conditions.[4][5]
Experimental Protocols
Below are generalized protocols for common FGFR inhibition assays. Specific details may need to be optimized for your particular reagents and instrumentation.
Protocol 1: In Vitro FGFR Kinase Assay (Filter-Binding)
This protocol measures the incorporation of ³³P from [γ-³³P]ATP into a substrate peptide by the FGFR kinase domain.[2]
Objective: To determine the IC50 of a test compound against a purified FGFR kinase domain.
Materials:
-
Purified recombinant FGFR kinase
-
Test compound stock solution (in DMSO)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP Solution (containing [γ-³³P]ATP)
-
96-well plates
-
Phosphocellulose filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute into the assay buffer to create a 3x concentrated working solution.
-
Reaction Mix: In a 96-well plate, add 10 µL of the 3x compound solution (or DMSO for control) and 10 µL of the substrate/ATP mixture.
-
Enzyme Addition: Initiate the reaction by adding 10 µL of a 3x concentrated solution of the FGFR enzyme. The final reaction volume will be 30 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Stop the reaction by adding phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.[2]
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of an FGFR inhibitor on the proliferation of a cancer cell line with known FGFR activation.
Objective: To determine the IC50 of a test compound in a cellular context.
Materials:
-
Cancer cell line with FGFR activation (e.g., SNU-16, KMS-11)
-
Cell culture medium and supplements
-
Test compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear bottom, white-walled plates
-
Plate reader (luminescence)
Procedure:
-
Cell Seeding: Seed the cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: The next day, remove the old medium and add fresh medium containing serial dilutions of the test compound (or DMSO for vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Detection: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data using the vehicle control (100% viability) and a "no cells" or "maximum inhibition" control (0% viability). Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathways and point of inhibition.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for ambiguous assay data.
References
Technical Support Center: Enhancing the Specificity of Fluorophore-Macromolecule Drug Probes (FMDPs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of their Fluorophore-Macromolecule Drug Probes (FMDPs).
Troubleshooting Guides
This section addresses common issues encountered during FMDP experiments that can compromise specificity.
Issue 1: High Background or Non-Specific Staining
Q1: We are observing high background fluorescence across our entire sample, not just at the target site. What are the likely causes and how can we fix this?
A1: High background fluorescence is a common issue that can obscure specific signals. The primary causes and troubleshooting steps are outlined below:
-
Cause: Antibody Concentration is Too High. An excess of the primary or secondary antibody can lead to non-specific binding.[1]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with a concentration around 1 µg/mL and test a range of dilutions to find the best signal-to-noise ratio.[2]
-
-
Cause: Insufficient Blocking. Inadequate blocking of non-specific binding sites on the sample can lead to off-target antibody adhesion.
-
Solution: Increase the incubation time with your blocking agent.[3] If the issue persists, consider changing the blocking agent. For example, if you are using an anti-goat or anti-bovine secondary antibody, avoid blocking buffers containing milk, goat serum, or BSA.[2] In such cases, IgG-free BSA or fish gelatin are better alternatives.[2]
-
-
Cause: Non-Specific Binding of the Secondary Antibody. The secondary antibody may be binding non-specifically to the sample.
-
Cause: Autofluorescence. Some tissues and cells have endogenous molecules (like FAD, FMN, and NADH) that fluoresce naturally.[3]
-
Cause: Highly Charged Fluorescent Dyes. Certain fluorophores, especially those with a high charge, can contribute to non-specific binding.[2]
-
Solution: Specialized blocking buffers designed to reduce background from charged dyes can be used.[2] Alternatively, consider using a fluorophore with a neutral or zwitterionic charge.
-
Issue 2: Weak or No Specific Signal
Q2: Our specific signal is very weak or completely absent. What could be wrong?
A2: A weak or absent signal can be due to several factors related to the probe itself or the experimental conditions.
-
Cause: Insufficient Primary Antibody. The concentration of the primary antibody may be too low to detect the target.
-
Solution: Increase the primary antibody concentration and/or the incubation time.[1]
-
-
Cause: Incompatible Primary and Secondary Antibodies. The secondary antibody may not be able to bind to the primary antibody.
-
Solution: Ensure the secondary antibody was raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1]
-
-
Cause: The Target Protein is Not Present or Accessible. The protein of interest may not be expressed in your sample, or the antibody's binding site (epitope) may be hidden.
-
Solution: Validate your primary antibody with a positive control (a cell line or tissue known to express the target).[2] Check the scientific literature or resources like The Human Protein Atlas to confirm expression in your sample type.[2] If the target is intracellular, ensure you have included a permeabilization step in your protocol.[3]
-
-
Cause: Photobleaching. The fluorophore may have been exposed to too much light, causing it to lose its fluorescence.
-
Solution: Minimize the sample's exposure to excitation light. Use an anti-fade mounting medium. Some fluorophores are more photostable than others; for example, rhodamine-based dyes are often more robust for microscopy applications.[2]
-
Issue 3: Signal in the Wrong Cellular Compartment
Q3: We are detecting a signal, but it's not in the expected cellular location. Why is this happening?
A3: Mislocalization of the signal can occur due to issues with the targeting moiety or the probe's overall properties.
-
Cause: Antibody Binds to an Inaccessible Epitope for Live-Cell Staining. For surface staining of live cells, the antibody must recognize an extracellular part of the target protein.
-
Cause: The Fluorophore Affects Probe Behavior. The physicochemical properties of the fluorophore, such as its charge and hydrophobicity, can alter the biodistribution and cellular uptake of the conjugate.[4]
Frequently Asked Questions (FAQs)
Q4: How can we improve the target-to-background ratio of our this compound?
A4: There are two main approaches to improving the target-to-background ratio: maximizing the signal from the target and minimizing the background signal.[7][8]
-
Maximizing Target Signal: This can be achieved by using bright and photostable fluorophores and ensuring an optimal degree of labeling on your macromolecule.
-
Minimizing Background Signal: This can be accomplished through several strategies:
-
Activatable Probes: These probes are designed to be "off" (non-fluorescent) until they interact with their specific target or encounter a specific microenvironment (e.g., a particular enzyme or pH), at which point they "turn on" and fluoresce.[4][9] This significantly reduces background from non-bound probes.
-
Cleavable Linkers: Incorporating a linker between the fluorophore and the drug that is cleaved only at the target site can help ensure that the fluorescent signal is localized.[4]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based probes use a pair of fluorophores (a donor and an acceptor). The signal is generated only when the two are in close proximity, which can be designed to occur upon binding to the target.[10][11]
-
Q5: What is the optimal fluorophore-to-macromolecule ratio for our conjugate?
A5: The optimal labeling ratio, or degree of labeling (DOL), is a critical parameter that needs to be determined empirically for each conjugate.
-
Over-labeling can lead to fluorescence quenching (reducing the signal) and can also cause the conjugate to aggregate or become unstable. For example, with FITC, the signal may start to decrease after about 5 molecules are conjugated to an antibody.[5]
-
Under-labeling will result in a weak signal.
-
Recommendation: Start with a range of molar ratios in your conjugation reaction and characterize the resulting conjugates to find the DOL that provides the best signal and maintains the function of the targeting molecule.
Q6: How does the choice of conjugation chemistry affect specificity?
A6: The conjugation chemistry is crucial for maintaining the specificity of the targeting macromolecule.
-
Random Conjugation: Traditional methods that target common functional groups like amines or thiols can result in the fluorophore being attached near the binding site of the antibody or drug, which can hinder its function.[12]
-
Site-Specific Conjugation: Newer strategies allow for the attachment of the fluorophore to a specific site on the macromolecule, away from the active or binding site.[5] This ensures that the targeting function is not compromised. Examples include remodeling carbohydrate domains on antibodies or using biorthogonal reactions.[5][9]
Quantitative Data Summary
| Parameter | Recommended Starting Point | Key Considerations |
| Primary Antibody Concentration | 1 µg/mL for initial testing | Titrate to find the optimal signal-to-noise ratio.[2] |
| Secondary Antibody Concentration | 1 µg/mL for cell staining; as low as 50 ng/mL for near-infrared westerns | High concentrations can increase non-specific binding.[2] |
| FRET Distance | 1-10 nm between donor and acceptor | The efficiency of energy transfer is highly dependent on this distance.[13][14] |
Experimental Protocols
Protocol 1: Titration of Primary Antibody for Optimal Concentration
-
Prepare a dilution series of your primary antibody in a suitable antibody diluent. A good starting range would be from 0.1 µg/mL to 10 µg/mL.
-
Prepare identical samples (e.g., cells seeded on coverslips or tissue sections).
-
Include a negative control where no primary antibody is added.
-
Incubate each sample with a different concentration of the primary antibody for a standardized amount of time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Wash all samples thoroughly with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Incubate all samples with the same concentration of the fluorescently labeled secondary antibody.
-
Wash the samples again.
-
Mount and image all samples using the exact same imaging parameters (e.g., exposure time, laser power).
-
Analyze the images to determine which concentration gives the brightest specific signal with the lowest background.
Protocol 2: Control for Secondary Antibody Non-Specific Binding
-
Prepare at least two identical samples.
-
Process both samples through all the fixation, permeabilization, and blocking steps of your standard protocol.
-
For the test sample: Incubate with your primary antibody as usual.
-
For the control sample: Incubate with only the antibody diluent (no primary antibody).
-
Wash both samples.
-
Incubate both samples with the fluorescently labeled secondary antibody.
-
Wash, mount, and image both samples using identical settings.
-
If the control sample shows significant fluorescence, it indicates that the secondary antibody is binding non-specifically.[1][3]
Visualizations
Caption: Key strategies to improve this compound specificity.
Caption: Workflow for troubleshooting high background signals.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. biotium.com [biotium.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Recent advances in construction of small molecule-based fluorophore-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Makes a Good Conjugate…Great - FluoroFinder [fluorofinder.com]
- 6. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Fluorophore-conjugated therapeutics are being developed? [synapse.patsnap.com]
- 10. FRET Probes [premierbiosoft.com]
- 11. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Labeling Tools for Antibody–Drug Conjugate Screening & Characterization | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Thymidylate Synthase Inhibitors: FdUMP Versus Other Key Agents
A Comparative Guide to the Efficacy of Thymidylate Synthase Inhibitors: FdUMP[1] Versus Other Key Agents
An important clarification on the terminology: The term "FMDP" is ambiguous in scientific literature. Our research indicates that the user may be referring to FdUMP[1] , a novel and potent inhibitor of thymidylate synthase. This guide will focus on comparing the efficacy of FdUMP[1] with other well-established synthase inhibitors, specifically those targeting thymidylate synthase (TS), a critical enzyme in DNA synthesis and a key target in cancer chemotherapy.
This guide provides a detailed comparison of FdUMP[1] against other thymidylate synthase inhibitors, including the fluoropyrimidine 5-Fluorouracil (B62378) (5-FU) and the folate-based inhibitors Raltitrexed, Pemetrexed, and GW1843U89. The comparison is based on experimental data from various cancer cell lines, with a focus on quantitative measures of efficacy.
Mechanisms of Action: Two Major Classes of Thymidylate Synthase Inhibitors
Thymidylate synthase inhibitors can be broadly categorized into two main classes based on their chemical structure and mechanism of action: fluoropyrimidines and folate-based inhibitors.
-
Fluoropyrimidines: This class includes 5-Fluorouracil (5-FU) and its derivatives, such as FdUMP[1]. 5-FU is a pro-drug that requires intracellular conversion to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) to inhibit thymidylate synthase. FdUMP[1] is a multimer of FdUMP, designed to bypass resistance mechanisms associated with 5-FU and to be more potent.[2] These inhibitors form a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3]
-
Folate-Based Inhibitors: This class includes drugs like Raltitrexed, Pemetrexed, and GW1843U89. These are direct inhibitors of thymidylate synthase and do not require metabolic activation to the same extent as 5-FU.[2] They are structurally similar to folate and compete with the natural folate cofactor for binding to the enzyme, thereby inhibiting its function.[1]
FdUMP[1] exhibits a unique dual mechanism of action, not only inhibiting thymidylate synthase but also trapping topoisomerase I cleavage complexes, leading to DNA damage and apoptosis. This dual action contributes to its high potency against cancer cells.[4]
Quantitative Comparison of Inhibitor Efficacy
The efficacy of these inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the inhibitor.
The following table summarizes the IC50 values for FdUMP[1] and other thymidylate synthase inhibitors in various cancer cell lines, as reported in preclinical studies.
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| FdUMP[1] | HL60 | Human Leukemia | 3.4 nM | [4] |
| KG1a | Human Leukemia | 21.5 nM | [4] | |
| FM3A/0 | Murine Mammary Carcinoma | 0.022-3 nM | ||
| 5-Fluorouracil (5-FU) | HL60 | Human Leukemia | ~1000-fold higher than FdUMP[1] | [4] |
| H630 | Human Colorectal Tumor | >400-fold higher than FdUMP[1] | ||
| FM3A/0 | Murine Mammary Carcinoma | 1.2 µM | ||
| Raltitrexed | L1210 | Murine Leukemia | 9 nM | |
| Pemetrexed | A549 | Non-Small-Cell Lung Cancer | 1.82 ± 0.17 µM (at 48h) | [2] |
| HCC827 | Non-Small-Cell Lung Cancer | 1.54 ± 0.30 µM (at 48h) | [2] | |
| H1975 | Non-Small-Cell Lung Cancer | 3.37 ± 0.14 µM (at 48h) | [2] |
Experimental Protocols
A key experiment to determine the efficacy of these inhibitors is the Thymidylate Synthase (TS) In Situ Inhibition Assay . This assay measures the activity of thymidylate synthase within intact cells. A common method is the tritium (B154650) release assay.
Principle: The assay is based on the enzymatic conversion of [5-³H]deoxyuridine to dTMP and the release of tritium (³H) into the intracellular water. The amount of tritium released is directly proportional to the activity of thymidylate synthase.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and reagents
-
[5-³H]deoxyuridine (radiolabeled substrate)
-
Inhibitor compounds (FdUMP[1], 5-FU, etc.) at various concentrations
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Methodology:
-
Cell Culture: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the thymidylate synthase inhibitors for a specified period (e.g., 24 hours). Include a vehicle-only control.
-
Substrate Addition: Add [5-³H]deoxyuridine to each well and incubate for a short period to allow for cellular uptake and metabolism.
-
Reaction Termination: Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Tritium Separation: Separate the released tritiated water (³H₂O) from the radiolabeled substrate and cellular debris. This can be achieved by methods such as column chromatography or selective precipitation.
-
Quantification: Transfer the aqueous phase containing the released tritium to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of thymidylate synthase inhibition for each inhibitor concentration compared to the untreated control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Thymidylate Synthesis Pathway and Inhibition.
Caption: Experimental Workflow for TS Inhibition Assay.
Unveiling the Potency of FMDP: A Comparative Guide to Glucosamine-6-Phosphate Synthase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) and other key inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P synthase). Supported by experimental data, this document delves into the validation of this compound's inhibitory effects and offers detailed protocols for relevant assays.
Glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthesis pathway (HBP), represents a significant target for antimicrobial and antidiabetic drug development. This pathway is essential for the formation of amino sugar-containing macromolecules like peptidoglycan and chitin (B13524) in microorganisms, and for the biosynthesis of glycoproteins in mammals.[1] Inhibition of this enzyme can disrupt these vital processes, leading to therapeutic effects. This compound has emerged as a potent and selective inhibitor, and this guide will illuminate its standing among alternative compounds.
Comparative Analysis of GlcN-6-P Synthase Inhibitors
This compound distinguishes itself through its high potency and selectivity. The following table summarizes the inhibitory activities of this compound and other notable GlcN-6-P synthase inhibitors, providing a clear quantitative comparison.
| Inhibitor | Type | Target Organism/Enzyme | IC50 | Ki | Key Characteristics |
| This compound | Glutamine Analog (Irreversible) | Bacterial and Yeast GlcN-6-P synthase | 15–21 µM[1] | 0.1 µM (Candida albicans)[1] | High potency and selectivity. Targets the N-terminal glutamine-binding domain.[2][3] |
| FCDP | Glutamine Analog | Bacterial and Yeast GlcN-6-P synthase | 82–100 µM[1] | 85 µM (Salmonella typhimurium)[1] | Lower potency compared to this compound. |
| DON (6-diazo-5-oxo-L-norleucine) | Glutamine Analog | Various glutamine-utilizing enzymes | - | - | Non-selective, inhibits multiple glutamine-dependent enzymes.[1] |
| Azaserine | Glutamine Analog | Various glutamine-utilizing enzymes | - | - | Non-selective, similar to DON.[1] |
| ADGP (2-amino-2-deoxy-D-glucitol-6-phosphate) | Transition State Analog | GlcN-6-P synthase | - | 25 µM (E. coli) | Targets the fructose-6-phosphate (B1210287) binding site.[4] Considered a strong inhibitor, though molecular docking studies suggest lower enzyme affinity than this compound in some models.[5] |
| ADMP (2-amino-2-deoxy-D-mannitol-6-phosphate) | Transition State Analog | GlcN-6-P synthase | - | - | Reported to be a more potent inhibitor than ADGP.[2][3] |
Delving into the Mechanism: The Hexosamine Biosynthesis Pathway
The inhibitory action of this compound and its counterparts can be better understood within the context of the Hexosamine Biosynthesis Pathway. GlcN-6-P synthase catalyzes the first and rate-limiting step in this pathway.
References
- 1. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A radiometric assay for glutamine:fructose-6-phosphate amidotransferase. | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Evolving Landscape of Drug Development: A Comparative Analysis of a Fictional Model-Informed Drug Development Platform (FMDP)
For Immediate Release
[City, State] – [Date] – In the high-stakes world of pharmaceutical research and development, the journey from a promising compound to a market-approved drug is fraught with challenges, including escalating costs and high attrition rates.[1][2] A fictional platform, the "Fictional Model-Informed Drug Development Platform" (FMDP), represents a significant shift from traditional development paradigms. This guide provides a comprehensive cross-validation of this compound's experimental findings and methodologies, comparing them with established alternatives to offer researchers, scientists, and drug development professionals a clear perspective on the potential advantages of this innovative approach.
The core of this compound lies in the principles of Model-Informed Drug Development (MIDD), a strategy that leverages computational models to integrate data from various sources, thereby informing decision-making throughout the drug development lifecycle.[1][3] This contrasts with traditional approaches that often rely on a more linear progression of preclinical and clinical trial phases.
Performance Snapshot: this compound vs. Traditional and Alternative Approaches
To provide a clear quantitative comparison, the following table summarizes key performance indicators across different drug development methodologies. The data for this compound is hypothetical, representing the expected outcomes of a successful MIDD platform, while the data for traditional and other alternative methods are based on industry averages and findings from preclinical and clinical studies.[2][4][5]
| Parameter | Fictional Model-Informed Drug Development Platform (this compound) | Traditional Preclinical/Clinical Pathway | Physiologically Based Pharmacokinetic (PBPK) Modeling | Quantitative Systems Pharmacology (QSP) |
| Time to FIH (First-in-Human) Trials | Reduced by 30-50% (estimated) | Baseline | Variable, can reduce need for some clinical studies[1] | Can optimize trial design to improve efficiency[3] |
| Preclinical to Phase I Attrition Rate | Reduced by 25% (estimated) | High (around 90% failure rate for drugs entering clinical trials)[5] | Can improve prediction of human pharmacokinetics[6] | Provides mechanistic insights to de-risk candidates[6] |
| Clinical Trial Cost | Reduced by 20-40% (estimated) | Baseline | Can reduce the need for certain clinical trials, leading to cost savings[1] | Can optimize trial design, potentially reducing costs[3] |
| Predictive Accuracy (Preclinical to Clinical) | High | Often poor, with weak translatability from animal models[5] | High for pharmacokinetic predictions | High for understanding drug-disease interactions |
| Dose Optimization | Optimized prior to clinical trials | Iterative, determined during clinical trials | Can predict optimal dosing regimens | Informs dose selection based on biological mechanisms[6] |
Deep Dive: Experimental Protocols
The validity of any drug development platform rests on the rigor of its experimental protocols. Here, we detail the methodologies employed by the hypothetical this compound and compare them to traditional approaches.
Fictional Model-Informed Drug Development Platform (this compound) Protocol
The this compound protocol is an integrated, iterative process that emphasizes computational modeling and simulation from the earliest stages of development.
-
Target Identification and Validation:
-
Utilizes Quantitative Systems Pharmacology (QSP) models to simulate the effect of inhibiting a target within a virtual biological system.[6]
-
Integrates genomic, proteomic, and metabolomic data to identify and validate targets with a higher probability of clinical success.
-
-
Lead Optimization:
-
Employs in silico screening and predictive modeling to identify and refine lead compounds with optimal pharmacokinetic and pharmacodynamic (PK/PD) properties.
-
Leverages machine learning algorithms to predict potential off-target effects and toxicity.
-
-
Preclinical Assessment:
-
Constructs physiologically based pharmacokinetic (PBPK) models to simulate drug absorption, distribution, metabolism, and excretion (ADME) in virtual patient populations.[6]
-
Conducts targeted in vitro and in vivo experiments to validate and refine the computational models. This reduces the reliance on extensive animal testing.
-
-
Clinical Trial Simulation:
-
Simulates various clinical trial designs to identify the optimal patient population, dosing regimen, and endpoints before initiating human trials.[3]
-
This "trial before the trial" approach significantly de-risks the clinical development phase.
-
Traditional Drug Development Protocol
The traditional pathway is a more sequential and empirical process.
-
Target Identification and Validation:
-
Relies heavily on literature review, genetic studies, and initial in vitro assays to identify potential drug targets.
-
-
High-Throughput Screening (HTS):
-
Screens large libraries of chemical compounds against the identified target to find "hits."
-
-
Lead Optimization:
-
Chemically modifies "hits" to improve their potency, selectivity, and drug-like properties, guided primarily by structure-activity relationships (SAR) derived from experimental data.
-
-
Preclinical Testing:
-
Clinical Trials (Phase I, II, III):
-
Progresses through sequential phases in human subjects to evaluate safety, efficacy, and optimal dosage. This process is lengthy, expensive, and has a high failure rate.[5]
-
Visualizing the Development Pathways
To better illustrate the workflows and logical relationships within these development paradigms, the following diagrams have been generated using the DOT language.
Conclusion
The cross-validation of the Fictional Model-Informed Drug Development Platform's (this compound) approach against traditional and alternative methods highlights a paradigm shift in pharmaceutical R&D. By integrating computational modeling and simulation throughout the development process, this compound and similar MIDD strategies have the potential to significantly reduce timelines, lower costs, and decrease the high attrition rates that have long plagued the industry. While the data for this compound is hypothetical, it is based on the demonstrated successes of various MIDD approaches.[1][3] For researchers, scientists, and drug development professionals, embracing a model-informed approach represents a strategic imperative to enhance the efficiency and success rate of bringing new, life-saving therapies to patients.
References
- 1. Impact of Model‐Informed Drug Development on Drug Development Cycle Times and Clinical Trial Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs [frontiersin.org]
- 3. Review: Role of Model-Informed Drug Development Approaches in the Lifecycle of Drug Development and Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing drug development with “Fit-for-Purpose” modeling informed approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Compounds Targeting the Formyl Peptide Receptor Pathway
For Researchers, Scientists, and Drug Development Professionals
The Formyl Peptide Receptor (FPR) Signaling Pathway
The formyl peptide receptor family consists of three G protein-coupled receptors (GPCRs) in humans: FPR1, FPR2 (also known as ALX or FPRL1), and FPR3. These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a crucial role in host defense by recognizing N-formyl peptides derived from bacteria and mitochondria.[1][2] Activation of FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response.
Below is a diagram illustrating the generalized FPR signaling pathway.
Quantitative Comparison of Compounds Targeting the FPR Pathway
The following table summarizes the available quantitative data for several well-characterized compounds that act on the FPR pathway. This data is essential for comparing their potency and selectivity.
| Compound | Target(s) | Mechanism of Action | IC50 / EC50 | Reference Assay |
| fMLF (N-Formyl-Met-Leu-Phe) | FPR1 > FPR2 | Agonist | EC50: ~1 nM (FPR1) | Chemotaxis, Calcium Mobilization, Superoxide (B77818) Production |
| Boc-MLF (Boc-Met-Leu-Phe) | FPR1 | Antagonist | IC50: 0.63 µM | Inhibition of fMLF-induced superoxide production |
| WRW4 | FPR2/ALX | Antagonist | IC50: 0.23 µM | Inhibition of WKYMVm binding to FPR2 |
| Compound 43 | FPR1 and FPR2/ALX | Agonist | EC50: 44 nM (FPR2) | Calcium Mobilization in hFPRL1-transfected cells |
| Quin-C7 | FPR2/ALX | Antagonist | - | Anti-inflammatory activity in vivo |
Experimental Protocols
Detailed methodologies for key assays used to characterize compounds targeting the FPR pathway are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of GPCR activation.
Protocol:
-
Cell Preparation: Isolate primary neutrophils from fresh blood or culture cells stably expressing the FPR of interest (e.g., HL-60 or HEK293 cells).
-
Dye Loading: Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at 37°C in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.
-
Compound Addition: Aliquot the cell suspension into a microplate. For agonist testing, add varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist (e.g., fMLF).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader or flow cytometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration, a key physiological response mediated by FPRs.
Protocol:
-
Cell Preparation: Isolate and label neutrophils or other migratory cells with a fluorescent dye (e.g., Calcein AM).
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Chemoattractant Gradient: Add buffer containing various concentrations of the test compound (chemoattractant) to the lower wells.
-
Cell Seeding: Add the labeled cells to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow cell migration towards the chemoattractant.
-
Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber by measuring the fluorescence in a plate reader.
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the chemotactic index and EC50.
Superoxide Production Assay
This assay measures the production of superoxide anions, a key component of the oxidative burst in phagocytes, upon FPR activation.
Protocol:
-
Cell Preparation: Isolate fresh neutrophils.
-
Assay Setup: Resuspend the neutrophils in a buffer containing a detection reagent for superoxide, such as cytochrome c or luminol.
-
Compound Stimulation: Add the test compound (agonist) to the cell suspension. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Measurement:
-
Cytochrome c reduction: Measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Luminol-dependent chemiluminescence: Measure the light emission using a luminometer.
-
-
Data Analysis: Calculate the rate of superoxide production and plot it against the compound concentration to determine the EC50 or IC50.
Conclusion
The formyl peptide receptor pathway is a critical mediator of the innate immune response, making it an attractive target for therapeutic intervention in inflammatory diseases. While a variety of synthetic and natural compounds have been identified as modulators of this pathway, a thorough understanding of their comparative pharmacology is essential for drug development. This guide provides a summary of the available quantitative data for key FPR agonists and antagonists, along with detailed protocols for their characterization. The absence of specific data for this compound highlights the need for further research to fully elucidate the structure-activity relationships of formyl peptides and to identify novel therapeutic agents targeting this important pathway. Researchers are encouraged to utilize the provided methodologies to investigate the activity of novel compounds, including this compound, to expand our understanding of FPR pharmacology.
References
- 1. Distinct patterns of chemotactic peptide-induced calcium mobilization in differentiated myeloid leukemia cells and peripheral blood neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of FMDP: Potency and Selectivity in Focus
While specific public data for a compound designated "FMDP" as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) is not available in the current scientific literature, this guide provides a comparative analysis of several well-characterized mGluR5 PAMs. This resource is intended for researchers, scientists, and drug development professionals, offering insights into the potency, selectivity, and evaluation of this important class of neuromodulators.
This guide will present a comparative overview of prominent mGluR5 PAMs, drawing on published data for compounds such as 3,3'-Difluorobenzaldazine (DFB), VU0360172, CDPPB, ADX-47273, and VU0409551. These compounds serve as valuable benchmarks for understanding the therapeutic potential and challenges associated with modulating mGluR5.
Comparative Potency and Selectivity of mGluR5 PAMs
The efficacy of a PAM is determined by its potency (the concentration required to produce a given effect) and its selectivity (the degree to which it acts on the intended target versus other receptors). The following table summarizes available data for several key mGluR5 PAMs.
Table 1: Comparative Data for Selected mGluR5 Positive Allosteric Modulators
| Compound | Potency (EC₅₀) | Target Receptor(s) | Assay Method | Noted Selectivity |
| DFB | 2-5 µM[1] | Human and Rat mGluR5 | Fluorometric Ca²⁺ Assay[1] | Selective for mGluR5[1] |
| VU0360172 | In vivo activity demonstrated | mGluR5 | Reversal of amphetamine-induced hyperlocomotion[2] | Selective for mGluR5[2] |
| CDPPB | ~280 nM[2] | mGluR5 | Not specified in abstracts | Not specified in abstracts |
| ADX-47273 | In vivo activity demonstrated | mGluR5 | Not specified in abstracts | Selective mGluR5 PAM[2][3] |
| VU0409551 | 235 nM[4] | Rat mGluR5 | Glutamate potentiation in R10A cells[4] | Highly selective for mGluR5 over mGluR1, 2, 3, 4, 6, 7, and 8[4] |
Standardized Experimental Protocols
The characterization of mGluR5 PAMs relies on a series of standardized in vitro and in vivo assays. The following protocols are generalized from methodologies described in the scientific literature.
In Vitro Potency and Selectivity Assessment: Fluorometric Calcium Mobilization Assay
This is a primary assay for quantifying the potency of mGluR5 PAMs.
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human or rat mGluR5.
-
Assay Preparation: Plate cells in 96-well microplates and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Add varying concentrations of the test PAM to the cell plates.
-
Receptor Stimulation: Apply a sub-maximal concentration (EC₂₀) of glutamate to stimulate the mGluR5 receptor.
-
Signal Detection: Measure the resulting increase in intracellular calcium via a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: Determine the EC₅₀ value of the PAM by plotting the potentiation of the glutamate response against the PAM concentration.
-
Selectivity Profiling: To assess selectivity, the same protocol is performed on cell lines expressing other mGluR subtypes. A lack of significant potentiation indicates selectivity for mGluR5.[4]
Visualizing the Molecular Environment
The mGluR5 Signaling Cascade and PAM Intervention
The following diagram illustrates the canonical Gq-coupled signaling pathway of mGluR5 and the point of intervention for a positive allosteric modulator.
Caption: mGluR5 signaling and PAM modulation.
A Typical Workflow for mGluR5 PAM Characterization
The discovery and development of a novel mGluR5 PAM follows a structured experimental workflow, from initial screening to in vivo testing.
References
- 1. A family of highly selective allosteric modulators of the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiating mGluR5 function with a positive allosteric modulator enhances adaptive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FMDP Research: A Comparative Guide
For researchers, scientists, and drug development professionals, an objective evaluation of N-formyl-methionyl-leucyl-phenylalanine (fMLP or FMDP) and its alternatives is crucial for advancing studies in inflammation, immunology, and related fields. This guide provides a comparative analysis of this compound's performance against other key chemoattractants, supported by experimental data from published research. Detailed methodologies for key experiments are also included to facilitate independent verification.
Comparative Performance of Chemoattractants
The following tables summarize quantitative data on the binding affinity and functional potency of this compound and its alternatives in engaging neutrophil granulocytes, a key cell type in the innate immune response.
Table 1: Receptor Binding Affinity of this compound and Competitors
| Compound | Receptor | Cell Type/System | Ki (nM) |
| fMLP (this compound) | FPR1 | Human Neutrophils | 1.1 - 25 |
| Cyclosporin H | FPR1 | Human Neutrophils | ~10 |
| BOC-FLFLF | FPR1 | Human Neutrophils | 230[1] |
| Compound 10 (Chromone analog) | FPR1 | FPR1-HL60 cells | ~100[2] |
Table 2: Potency (EC50) of Chemoattractants in Inducing Neutrophil Chemotaxis
| Chemoattractant | EC50 (nM) | Cell Type |
| fMLP (this compound) | 0.1 - 10 | Human Neutrophils |
| C5a | 0.1 - 1 | Human Neutrophils |
| LTB4 | 1 - 10 | Human Neutrophils |
| IL-8 | 1 - 10 | Human Neutrophils |
Table 3: Potency (EC50) of Chemoattractants for Other Neutrophil Functions
| Chemoattractant | Cellular Response | EC50 (nM) | Cell Type |
| fMLP (this compound) | Superoxide Production | ~20[3] | Human Neutrophils |
| fMLP (this compound) | Intracellular Ca2+ Mobilization | 0.5 - 5 | Human Neutrophils |
| C5a | Leukotriene Release | >10 | Human Neutrophils[4] |
| IL-8 | Leukotriene Release | >10 | Human Neutrophils[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental setups, the following diagrams are provided in the DOT language for use with Graphviz.
This compound Signaling Pathway in Neutrophils
This diagram illustrates the primary signaling cascade initiated by the binding of fMLP to its high-affinity receptor, FPR1, on neutrophils. This interaction activates G-proteins, leading to downstream signaling events that orchestrate various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-3, interleukin-8, FMLP and C5a enhance the release of leukotrienes from neutrophils of patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of FMDP: A Comparative Guide to Glucosamine-6-Phosphate Synthase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FMDP and its alternatives, all targeting the enzyme glucosamine-6-phosphate synthase. This document delves into the experimental data confirming this interaction, details the methodologies for key experiments, and visualizes the associated biological pathways and workflows.
N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, commonly known as this compound, has been identified as a potent and selective inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase). This enzyme is a crucial player in the hexosamine biosynthetic pathway, making it an attractive target for antimicrobial and antidiabetic drug development. This guide will compare the inhibitory activities of this compound and other known inhibitors of GlcN-6-P synthase, providing a clear overview of their performance based on available experimental data.
Comparative Analysis of Glucosamine-6-Phosphate Synthase Inhibitors
The inhibitory potential of this compound and its alternatives against glucosamine-6-phosphate synthase has been evaluated in numerous studies. The following table summarizes the key quantitative data, including IC50 and Ki values, for these compounds. A lower value indicates a higher inhibitory potency.
| Inhibitor | Target Enzyme Source | IC50 | Ki | Notes |
| This compound | Candida albicans | 4 µM | 0.1 µM[1] | Irreversible inhibitor, acts as a glutamine analog.[1][2] |
| Bacterial and Yeast | 15–21 µM[1] | - | ||
| ADGP | Candida albicans | 230 µM[3] | 35 µM (competitive with Fru-6-P), 130 µM (non-competitive with L-glutamine)[3] | Transition state analogue inhibitor.[4] |
| Anticapsin | Escherichia coli | - | 2.5 µM (Kinact)[2] | Irreversible inhibitor, glutamine analog.[2][5] |
| Candida albicans | - | 9.5 µM (Kinact)[5] | ||
| DON | Baker's Yeast | - | - | Time- and concentration-dependent inactivation. |
| Tetaine (Bacilysin) | - | - | - | Natural dipeptide antibiotic, contains anticapsin.[1] |
| FCDP | Bacterial and Yeast | 82–100 µM[1] | 85 µM[5] | This compound analog. |
| Kanosamine-6-phosphate | - | - | 5.9 mM (competitive with Fru-6-P)[1] | Competitive inhibitor with respect to Fructose-6-Phosphate.[1] |
Experimental Protocols
The confirmation of glucosamine-6-phosphate synthase as the molecular target for this compound and the comparative analysis of its inhibitors rely on robust enzymatic assays. Below are detailed methodologies for the key experiments cited.
Glucosamine-6-Phosphate Synthase Activity Assay (Elson-Morgan Method)
This colorimetric assay is a widely used method to determine the activity of glucosamine-6-phosphate synthase by quantifying the amount of glucosamine-6-phosphate produced.
Principle: The Elson-Morgan method is based on the reaction of N-acetylglucosamine (formed from glucosamine-6-phosphate) with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an alkaline solution to produce a colored product that can be measured spectrophotometrically.[6][7][8]
Materials:
-
Purified glucosamine-6-phosphate synthase
-
L-glutamine
-
D-fructose-6-phosphate
-
Assay buffer (e.g., 25 mM phosphate (B84403) buffer, pH 6.8, containing 1 mM EDTA and 1 mM dithiothreitol)[3]
-
Inhibitor stock solutions (e.g., this compound, ADGP)
-
Acetic anhydride (B1165640) solution
-
Potassium tetraborate (B1243019) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in a mixture of concentrated HCl and ethanol)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer, L-glutamine, and D-fructose-6-phosphate at their optimal concentrations.
-
Add the desired concentration of the inhibitor (or vehicle for control).
-
Initiate the reaction by adding the purified glucosamine-6-phosphate synthase.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction, for example, by heat inactivation.
-
-
Colorimetric Detection:
-
To the reaction mixture, add acetic anhydride to acetylate the glucosamine-6-phosphate.
-
Heat the mixture to facilitate the acetylation.
-
Add potassium tetraborate and heat again.
-
After cooling, add Ehrlich's reagent and incubate to allow color development.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 585 nm).[6][9]
-
-
Quantification:
-
Create a standard curve using known concentrations of glucosamine-6-phosphate to determine the concentration of the product in the enzymatic reaction.
-
Determination of IC50 and Ki Values
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme's activity by 50%.
Procedure:
-
Perform the enzyme activity assay as described above with a fixed, saturating concentration of the substrate.
-
Use a range of increasing concentrations of the inhibitor.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
The IC50 value is the inhibitor concentration at which the curve shows 50% of the maximal enzyme activity.[10][11]
Ki Determination: The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.
Procedure:
-
Perform a series of enzyme activity assays with varying concentrations of both the substrate and the inhibitor.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
From the Lineweaver-Burk plots, determine the apparent Km for each inhibitor concentration.
-
Create a secondary plot of the apparent Km values against the inhibitor concentrations. The slope of this line is Km/Ki, and the y-intercept is the true Km, allowing for the calculation of Ki.[10] For irreversible inhibitors, the inactivation constant (Kinact) is often determined, which involves measuring the rate of enzyme inactivation at different inhibitor concentrations.[5]
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: Experimental workflow for identifying and validating enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of anticandidal dipeptides containing inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 7. A colorimetric method for the determination of glucosamine and chondrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. courses.edx.org [courses.edx.org]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Reproducibility in Factored Markov Decision Process Experiments
A Comparative Guide for Researchers and Drug Development Professionals
The promise of Factored Markov Decision Processes (FMDPs) in modeling complex sequential decision-making problems, particularly relevant in fields like drug discovery and personalized medicine, is immense. By exploiting the inherent structure of a problem, FMDPs can offer scalable solutions where traditional Markov Decision Processes (MDPs) falter. However, the path from a published result to a reproducible experiment is often fraught with challenges, a reality that plagues the broader field of reinforcement learning (RL). This guide provides an objective comparison of FMDPs with alternative models, supported by available experimental data, and offers a detailed framework for enhancing the reproducibility of experiments involving this powerful tool.
The Reproducibility Challenge in FMDP Research
The core challenge in assessing the reproducibility of this compound-based experiments lies in the inherent complexities of these models and the broader "reproducibility crisis" in machine learning.[1][2] Several factors contribute to this challenge:
-
Algorithmic and Environmental Variance: The performance of RL algorithms, including those used for FMDPs, can be highly sensitive to sources of randomness, such as the initialization of parameters and the stochastic nature of the environment.[1]
-
Hyperparameter Sensitivity: The choice of hyperparameters can significantly impact the outcome of an experiment, and these are not always reported in full detail in publications.
-
Lack of Standardized Evaluation: The absence of universally accepted benchmarking suites and evaluation protocols for FMDPs makes direct comparison of results across different studies difficult.
While formal replicability in reinforcement learning is an active area of research, practical reproducibility often relies on meticulous documentation and the availability of open-source code and datasets.[2]
Performance Comparison: FMDPs vs. Alternatives
Factored MDPs offer a significant advantage over traditional "flat" MDPs when the state space is large but possesses a modular structure. This is because FMDPs represent the transition and reward functions in a compact, factored form, often leading to exponential gains in computational efficiency.[3]
| Model | Key Characteristics | Advantages | Disadvantages | Typical Applications |
| Factored MDP (this compound) | State is represented by a set of variables; transition and reward functions are factored. | Computationally efficient for structured problems with large state spaces.[3] Can handle problems with over 10^40 states.[3] | Requires prior knowledge of the problem's factorization structure. The complexity can still be high if the factorization is not optimal. | System administration, multi-agent planning, resource allocation.[4] |
| Flat MDP | State is represented as a single, monolithic variable. | Conceptually simple and well-understood. | Suffers from the "curse of dimensionality"; impractical for large state spaces. | Simple control problems, inventory management. |
| Partially Observable MDP (POMDP) | The agent does not have complete information about the current state. | Can model environments with uncertainty and noisy sensors. | Computationally very expensive to solve optimally. | Robotics with imperfect sensors, medical diagnosis. |
Experimental Data Summary:
Direct, head-to-head comparisons of FMDPs against flat MDPs and POMDPs in a standardized, reproducible manner are scarce in the literature. However, individual studies showcase the performance of FMDPs in specific domains. For instance, in the "SysAdmin" problem, a common benchmark, approximate linear programming algorithms for factored MDPs have been shown to be significantly faster than approximate policy iteration methods, with the ability to handle larger and more complex basis functions leading to better policy values.[4]
Another study on efficient reinforcement learning in FMDPs introduced an algorithm, this compound-BF, whose regret (a measure of performance) is exponentially smaller than that of optimal algorithms for non-factored MDPs.[5]
Experimental Protocols for Enhancing Reproducibility
To improve the reproducibility of this compound experiments, we propose a detailed experimental protocol based on best practices in the broader machine learning and life sciences research communities.[6][7][8]
1. Detailed Model and Algorithm Specification:
- This compound Structure: Explicitly define the state variables, their domains, the action space, and the complete factorization of the transition and reward functions.
- Algorithm: Clearly state the specific this compound solution algorithm used (e.g., Approximate Linear Programming, Approximate Policy Iteration, this compound-BF).[3][5][9]
- Hyperparameters: Provide a comprehensive list of all hyperparameters and their chosen values. This includes learning rates, discount factors, exploration parameters, and any parameters specific to the function approximation method used.
2. Environment and Data:
- Environment Dynamics: If a simulated environment is used, provide the source code or a detailed description of its dynamics.
- Dataset: If real-world data is used, make the dataset publicly available in a repository. Include a detailed description of the data collection and any preprocessing steps.
3. Computational Setup:
- Hardware: Specify the hardware used for the experiments (CPU, GPU, memory).
- Software: List all software dependencies, including the programming language, libraries, and their versions. The use of containerization tools like Docker is highly recommended to ensure a consistent software environment.
4. Evaluation Metrics and Procedure:
- Metrics: Clearly define the performance metrics used (e.g., cumulative reward, regret, convergence speed, policy value).
- Statistical Analysis: Report results as an average over multiple runs with different random seeds. Include measures of statistical significance and variance (e.g., standard deviation, confidence intervals).
5. Code and Data Availability:
- Provide a link to a public repository (e.g., GitHub) containing the complete source code and any data used in the experiments.
Mandatory Visualizations
To facilitate a clear understanding of the experimental workflows and logical relationships within this compound research, the following diagrams are provided.
Caption: A high-level workflow for conducting and evaluating experiments involving Factored Markov Decision Processes.
Caption: Core components that contribute to achieving reproducible experiments in the context of FMDPs.
Conclusion
While Factored Markov Decision Processes offer a powerful framework for tackling complex, structured decision-making problems, the ability to reliably reproduce and compare experimental results remains a significant hurdle. This guide has provided a comparative overview of FMDPs, summarized available performance data, and, most importantly, presented a comprehensive set of experimental protocols designed to enhance reproducibility. By adopting these best practices, researchers, scientists, and drug development professionals can foster a more transparent and robust research ecosystem, ultimately accelerating progress in the application of FMDPs to real-world challenges.
References
- 1. [2305.15284] Replicable Reinforcement Learning [arxiv.org]
- 2. Replicable Reinforcement Learning | OpenReview [openreview.net]
- 3. [1106.1822] Efficient Solution Algorithms for Factored MDPs [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. [2008.13319] Efficient Reinforcement Learning in Factored MDPs with Application to Constrained RL [arxiv.org]
- 6. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensuring Reproducibility and Transparency in Experimental Research [statology.org]
- 8. Improving experimental reproducibility through comprehensive research protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [1301.3869] Policy Iteration for Factored MDPs [arxiv.org]
A Side-by-Side Comparison of 6-[18F]fluoro-L-m-tyrosine (FMDP) and its Analogs for PET Imaging of Dopaminergic Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 6-[18F]fluoro-L-m-tyrosine (also known as FMDP or 6-FMT) and its key analogs used in Positron Emission Tomography (PET) imaging to assess the integrity of the presynaptic dopaminergic system. This comparison is supported by experimental data from preclinical studies, with a focus on quantitative performance metrics, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The visualization and quantification of dopamine (B1211576) synthesis and storage in the living brain are crucial for understanding the pathophysiology of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] PET imaging with radiolabeled amino acid analogs that act as substrates for aromatic L-amino acid decarboxylase (AAAD), a key enzyme in the dopamine synthesis pathway, has become an invaluable tool in this field.[2]
6-[18F]fluoro-L-DOPA ([18F]FDOPA) was the first and remains a widely used tracer for this purpose.[1][2] However, its utility is complicated by peripheral metabolism by catechol-O-methyltransferase (COMT), which can degrade the signal-to-noise ratio and complicate kinetic modeling.[2][3] This led to the development of non-catecholic analogs, such as the fluorinated m-tyrosine derivatives, which are not substrates for COMT.[1][3]
This guide focuses on a direct comparison of 6-[18F]fluoro-L-m-tyrosine (this compound/6-FMT) with its isomers, 2-[18F]fluoro-L-m-tyrosine (2-FMT) and 4-[18F]fluoro-L-m-tyrosine (4-FMT), another analog 6-[18F]fluoro-fluoromethylene-DL-m-tyrosine (6-F-FMMT), and the benchmark tracer, 6-[18F]fluoro-L-DOPA (6-FDOPA).
Quantitative Performance Comparison
The following table summarizes the in vivo performance of this compound and its analogs based on a comparative study in rhesus monkeys. The data highlights key parameters for evaluating PET tracers for neuroimaging: the uptake rate constant (K_i_), which reflects the rate of tracer trapping in the brain, and the striatum-to-cerebellum ratio, which indicates the specificity of the signal in the dopamine-rich striatum versus a reference region with sparse dopaminergic innervation.
| Tracer | Mean Uptake Rate Constant (K_i_) (min⁻¹) | Striatum/Cerebellum Ratio (at 85 min post-injection) | Reference |
| 6-[18F]fluoro-L-m-tyrosine (this compound/6-FMT) | 0.019 | 5.8 | [4] |
| 2-[18F]fluoro-L-m-tyrosine (2-FMT) | Lower than 6-FDOPA | 2.1 - 2.8 | [4] |
| 6-[18F]fluoro-fluoromethylene-DL-m-tyrosine (6-F-FMMT) | Lower than 6-FDOPA | 2.1 - 2.8 | [4] |
| 6-[18F]fluoro-L-DOPA (6-FDOPA) | Approx. 0.0095 (half of 6-FMT) | 2.8 | [1][4] |
Note: The values for 2-FMT and 6-F-FMMT were reported as being in a similar range to each other and lower than 6-FDOPA, but a precise mean value was not provided in the primary source.
These data demonstrate the superior performance of 6-[18F]FMT in visualizing dopamine terminals in the primate brain, with an uptake rate constant twice that of 6-[18F]FDOPA and a significantly higher striatum-to-cerebellum ratio, indicating better image contrast and specificity.[4]
Signaling Pathway and Mechanism of Action
This compound and its analogs are amino acid precursors that are transported into the brain and taken up by dopaminergic neurons. Inside the neuron, they serve as substrates for the enzyme aromatic L-amino acid decarboxylase (AAAD), which converts them into their respective dopamine analogs. These fluorinated dopamine analogs are then trapped within the presynaptic vesicles, allowing for their detection by PET. The intensity of the PET signal is therefore proportional to the activity of AAAD, providing a measure of dopamine synthesis capacity.
References
- 1. 6-[18F]Fluoro-l-m-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PET 6-[18F]fluoro-L-m-tyrosine Studies of Dopaminergic Function in Human and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PET 6-[<sup>18</sup>F]fluoro-L-m-tyrosine studies of dopaminergic function in human and nonhuman primates [frontiersin.org]
- 4. Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of FMDP: A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the validated effects of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), a potent inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase). We delve into its mechanism of action, compare its efficacy with other alternatives, and provide detailed experimental methodologies to support further research and development in the antifungal domain.
Mechanism of Action: Targeting the Fungal Cell Wall Integrity
This compound exerts its antifungal activity by irreversibly inhibiting glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthesis pathway.[1][2][3] This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the synthesis of chitin (B13524) and mannoproteins, which are vital components of the fungal cell wall.[4][5] By blocking this pathway, this compound disrupts cell wall synthesis, leading to morphological distortions, osmotic instability, and ultimately, fungal cell death.[4]
The dipeptide derivative, Nva-FMDP, utilizes a "warhead delivery" mechanism, where it is transported into the fungal cell via peptide permeases and then cleaved by intracellular peptidases to release the active this compound molecule.[4][6]
The Hexosamine Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the key steps in the hexosamine biosynthesis pathway and the point of inhibition by this compound.
Comparative Efficacy of this compound and Derivatives
The following tables summarize the in vitro and in vivo antifungal activities of this compound and its derivatives against various fungal pathogens.
Table 1: In Vitro Antifungal Activity of this compound and Nva-FMDP
| Compound | Fungal Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | Candida albicans | - | - | [7] |
| Candida albicans (50 clinical strains) | - | 2.2 | [8] | |
| Nva-FMDP | Candida albicans | 0.05 - 50 | - | [9] |
| Cryptococcus neoformans | - | - | [8] | |
| Aspergillus spp. | - | - | [8] | |
| Candida auris (Fluconazole-resistant) | 8 (50-60% growth inhibition) | - | [10] |
Table 2: In Vivo Antifungal Activity of Nva-FMDP in a Murine Candidiasis Model
| Compound | Parameter | Value | Reference(s) |
| Nva-FMDP | PD₅₀/₁₀ (mg/kg) | 5.0 | [8] |
| CD₅₀/₁₀ (mg/kg) | 1.63 | [8] | |
| LD₅₀ (mg/kg, i.v.) | >300 | [8] |
Table 3: Inhibitory Activity against Glucosamine-6-Phosphate Synthase
| Compound | Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| This compound | Candida albicans | 4 | 0.1 | [1][7] |
| Bacterial and Yeast | 15 - 21 | - | [1] | |
| Acetoxymethyl ester of this compound | Candida albicans | 11.5 | - | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of antifungal agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
1. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound or Nva-FMDP) is prepared in a suitable solvent.
-
Serial twofold dilutions of the compound are made in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.[11]
2. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium.
-
A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[14]
-
The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.
-
The plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[11]
Glucosamine-6-Phosphate Synthase Activity Assay
The activity of GlcN-6-P synthase and the inhibitory effect of compounds like this compound can be measured by quantifying the amount of glucosamine-6-phosphate (GlcN-6P) produced.[15][16]
1. Reaction Mixture Preparation:
-
The assay is typically performed in a buffer solution (e.g., PBS) containing the substrates D-fructose-6-phosphate and L-glutamine.
-
The enzyme (purified GlcN-6-P synthase) is added to initiate the reaction.
-
For inhibitor studies, the enzyme is pre-incubated with the inhibitor (e.g., this compound) before adding the substrates.
2. Incubation:
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
3. Reaction Termination and Product Quantification:
-
The enzymatic reaction is stopped, for example, by heat inactivation.
-
The amount of GlcN-6P formed is determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation of GlcN-6P and subsequent reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be measured spectrophotometrically at approximately 585 nm.[16][17]
-
Alternatively, methods like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) can be used for more precise quantification of the product.[15]
4. Data Analysis:
-
The enzyme activity is calculated based on the amount of product formed over time.
-
For inhibition studies, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting enzyme activity against a range of inhibitor concentrations.
Experimental Workflow for Antifungal Drug Evaluation
The following diagram outlines a typical workflow for the evaluation of a novel antifungal agent.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the inhibition pathway of glucosamine synthase by N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid by semiempirical quantum mechanical and molecular mechanics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of anticandidal dipeptides containing inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide and ester derivatives of N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid: the selective inhibitor of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal peptides with novel specific inhibitors of glucosamine 6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluconazole resistant Candida auris clinical isolates have increased levels of cell wall chitin and increased susceptibility to a glucosamine-6-phosphate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 13. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for FMDP: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must handle FMDP with care, assuming it may possess hazardous properties based on related chemical structures. The following procedures are based on best practices for managing laboratory chemical waste.
Hazard Assessment and Safety Precautions
Due to the lack of a specific SDS for this compound, a conservative approach to its handling is recommended. Based on the hazard profiles of similar chemical compounds, such as 3-(3,4-Methylenedioxyphenyl)propionic acid and DL-2,3-Diaminopropionic acid monohydrochloride, this compound should be treated as a potentially hazardous substance.
Table 1: Potential Hazards Associated with this compound Based on Structurally Similar Compounds
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid ingestion, direct skin contact, and inhalation of dust or aerosols. |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation.[1] | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | Handle in a well-ventilated area or a chemical fume hood. |
Proper Disposal Protocol for this compound
The following step-by-step protocol should be followed for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with general hazardous waste regulations.
Step 1: Waste Identification and Segregation
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid" and its CAS number "96920-07-9".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Keep it separate from non-hazardous laboratory trash.
Step 2: Personal Protective Equipment (PPE)
-
Before handling this compound waste, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Step 3: Containerization
-
Primary Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The container should have a secure screw-top lid.
-
Secondary Containment: Place the primary waste container in a larger, durable, and chemically resistant secondary container to prevent spills.
Step 4: Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and clearly marked.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
Step 5: Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling FMDP
Disclaimer: This document provides guidance on the safe handling of a substance designated as FMDP (Fluoromethyldeshydroxypyrovalerone). As of the date of this document, a specific Safety Data Sheet (SDS) with comprehensive toxicological and physicochemical data for this compound is not publicly available. Therefore, this guidance is based on a precautionary approach, treating this compound as a potent, hazardous compound. All procedures must be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe laboratory environment.
I. Hazard Assessment and Risk Mitigation
Given the unknown toxicological profile of this compound, a conservative approach to hazard assessment is mandatory. It should be assumed that this compound is a potent psychoactive substance with potential for high acute and chronic toxicity.
Key Principles:
-
Assume High Potency: In the absence of data, treat this compound as a highly potent compound with a low Occupational Exposure Limit (OEL).
-
Engineering Controls as Primary Barrier: Utilize containment solutions to minimize exposure.
-
Personal Protective Equipment (PPE) as a Secondary Barrier: Select PPE that provides the highest level of protection.
-
Decontamination is Critical: Implement rigorous decontamination procedures for all surfaces and equipment.
-
Waste Segregation and Disposal: Manage all this compound-contaminated waste as hazardous.
A risk assessment should be performed before any new or modified procedure involving this compound. This assessment should identify potential hazards, evaluate risks, and determine appropriate control measures.
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
III. Operational Plan: Step-by-Step Guidance
A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
1. Compound Receipt and Storage:
- Upon receipt, visually inspect the container for any signs of damage or leakage in a designated containment area.
- Log the compound into the chemical inventory.
- Store this compound in a secure, well-ventilated, and clearly labeled location, away from incompatible materials. Access should be restricted to authorized personnel.
2. Engineering Controls:
- All manipulations of this compound powder (e.g., weighing, aliquoting, and preparing stock solutions) must be conducted in a certified chemical fume hood, a glove box, or a similar containment device.
- For operations with a high risk of aerosol generation, a powder containment hood or a Class II biological safety cabinet may be appropriate.
3. Weighing and Handling:
- Before handling, ensure all necessary PPE is donned correctly.
- Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
- Work on a disposable, absorbent bench liner to contain any spills.
- Handle the compound gently to minimize dust generation.
4. Decontamination:
- All surfaces and equipment that come into contact with this compound must be decontaminated.
- A suitable decontamination solution should be identified based on the chemical properties of this compound. If these are unknown, a general-purpose laboratory disinfectant with broad-spectrum activity can be used, followed by a thorough rinse with an appropriate solvent (e.g., ethanol, isopropanol) and then water.
- Decontaminate all PPE before doffing.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
- Solid Waste: Contaminated items such as gloves, disposable lab coats, weigh boats, and bench liners should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: All solutions containing this compound should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[1]
- Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.
2. Waste Disposal:
- Follow all institutional and local regulations for the disposal of hazardous chemical waste.
- Arrange for a licensed hazardous waste contractor for final disposal.
- For larger quantities, chemical deactivation prior to disposal may be an option, but this requires a validated procedure. One potential method for psychoactive substances is adsorption onto activated carbon followed by incineration.
V. Experimental Protocols
Due to the lack of specific experimental data for this compound, this document cannot provide detailed methodologies for specific experiments. Researchers must develop their own standard operating procedures (SOPs) that incorporate the safety precautions outlined in this guide. All SOPs should be reviewed and approved by the institution's environmental health and safety department.
VI. Visualizations
Caption: Risk Management Workflow for Handling this compound.
This diagram outlines the essential steps for safely managing the risks associated with handling the potent and poorly characterized compound, this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
